Product packaging for Mosloflavone(Cat. No.:CAS No. 740-33-0)

Mosloflavone

Cat. No.: B191909
CAS No.: 740-33-0
M. Wt: 298.29 g/mol
InChI Key: SIVAITYPYQQYAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mosloflavone (CAS 740-33-0) is a bioactive natural flavonoid isolated from plants such as Scutellaria baicalensis Georgi and Mosla soochouensis [ ][ ][ ]. With a molecular formula of C 17 H 14 O 5 and a molecular weight of 298.29 g/mol, it is characterized as a 5-hydroxy-6,7-dimethoxyflavone [ ][ ]. This compound is supplied as a light yellow to yellow solid that is slightly soluble in water and soluble in DMSO [ ][ ][ ]. In biochemical research, this compound has demonstrated significant antiviral activity against Enterovirus 71 (EV71). It suppresses virus replication during the initial infection stage and inhibits the expression of the viral VP2 capsid protein, thereby reducing visible cytopathic effects [ ][ ][ ]. Furthermore, it exhibits potent anti-inflammatory properties by inhibiting key pro-inflammatory cytokines, specifically TNF-α and IL-1β, with IC 50 values of 16.4 µM and 6.4 µM, respectively, and shows a dose-dependent reduction of these mediators in the J774A mouse macrophage cell line [ ][ ]. A promising and novel area of research for this compound is in oncology, where it has been shown to ameliorate oncogenic multidrug resistance (MDR) [ ]. It acts as an effective, uncompetitive inhibitor of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter whose overexpression is a major mechanism of chemotherapy resistance [ ]. By simultaneously modulating the drug-binding pocket and ATPase domain of P-gp, this compound can block the efflux of chemotherapeutic agents, resensitizing resistant cancer cells to treatment [ ]. Its activity also involves modulation of the STAT3 signaling pathway [ ]. Additional research indicates potential antifungal, antioxidant, and anti-hypoxic activities [ ][ ]. This compound is an excellent candidate for inclusion in compound screening libraries for virology, immunology, metabolomics, and cancer research, particularly for studies aimed at overcoming multidrug resistance [ ][ ]. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O5 B191909 Mosloflavone CAS No. 740-33-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-6,7-dimethoxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-20-14-9-13-15(16(19)17(14)21-2)11(18)8-12(22-13)10-6-4-3-5-7-10/h3-9,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVAITYPYQQYAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00224789
Record name Mosloflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00224789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

740-33-0
Record name Mosloflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000740330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mosloflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00224789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOSLOFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4DL1FN60Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Pharmacokinetics and Bioavailability of Mosloflavone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this publication, a comprehensive review of scientific literature yielded no specific experimental data on the pharmacokinetics or bioavailability of Mosloflavone. Consequently, this guide provides a detailed overview based on the established principles of pharmacokinetics for flavones, the chemical class to which this compound (5-hydroxy-6,7-dimethoxy-2-phenylchromen-4-one) belongs. The information presented herein is intended to serve as a foundational resource and a framework for future research.

Introduction to this compound

This compound, a naturally occurring O-methylated flavone, has been identified in plants such as Mosla soochowensis and Desmos dumosus.[1] Its chemical structure is characterized by a classic flavone backbone with methoxy groups at the C6 and C7 positions and a hydroxyl group at the C5 position. Like other flavonoids, this compound is being investigated for a variety of potential biological activities, including anti-inflammatory and antiviral properties.[2]

The therapeutic potential of any compound is fundamentally linked to its journey through the body—a field of study known as pharmacokinetics, which encompasses absorption, distribution, metabolism, and excretion (ADME). Bioavailability, the fraction of an administered dose that reaches systemic circulation, is a critical determinant of a drug's efficacy. This document synthesizes the current understanding of flavone pharmacokinetics to build a predictive model for this compound and outlines the standard experimental protocols required for its empirical study.

General Pharmacokinetics of Flavones: A Framework for this compound

Flavones, as a class, exhibit complex pharmacokinetic profiles characterized by low bioavailability and extensive metabolic transformation.[3][4] The parent compound, or aglycone, is rarely the primary circulating molecule; instead, a suite of conjugated metabolites is typically found in plasma.[5][6]

Absorption

The absorption of flavones from the gastrointestinal tract is a multi-step process. In nature, flavonoids predominantly exist as glycosides (attached to a sugar moiety).[3][7]

  • Aglycone vs. Glycoside Form: Flavonoid aglycones, being more lipophilic, are generally absorbed more readily from the small intestine via passive diffusion.[6] Flavonoid glycosides, however, are typically too hydrophilic to be absorbed directly.

  • Role of Enzymes and Microbiota: Some glycosides can be hydrolyzed by lactase-phlorizin hydrolase in the brush border of the small intestine, releasing the aglycone for absorption. A significant portion of ingested flavonoid glycosides passes to the colon, where gut microbiota cleave the sugar moieties, releasing the aglycones which can then be absorbed.[5][6]

For this compound, which is an aglycone, direct absorption from the small intestine is the anticipated primary route.

Distribution

Once absorbed into the bloodstream, flavones and their metabolites bind to plasma proteins, primarily albumin. This binding affects their volume of distribution and half-life. The distribution to various tissues is influenced by the specific chemical properties of the circulating metabolites.

Metabolism

Metabolism is the most critical and extensive phase in the disposition of flavones, leading to the low bioavailability of the parent compounds.[8] This process occurs primarily in the enterocytes of the small intestine and the hepatocytes of the liver (first-pass metabolism).

  • Phase I Metabolism: This involves minor modifications like oxidation, reduction, or hydrolysis. For many flavones, Phase I metabolism is less significant than Phase II.

  • Phase II Metabolism: This is the major metabolic pathway for flavones.[4] It involves conjugation reactions that increase the water solubility of the compounds to facilitate excretion. The principal reactions are:

    • Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this is a dominant metabolic pathway for flavonoids.[9]

    • Sulfation: Catalyzed by sulfotransferases (SULTs), this is another key conjugation reaction.[9]

  • Enterohepatic Recirculation: The conjugated metabolites excreted in bile can be deconjugated by gut bacteria in the intestine, allowing the released aglycone to be reabsorbed. This enterohepatic recycling can lead to a longer elimination half-life and multiple peaks in the plasma concentration-time curve.[9]

Based on its structure, this compound's free hydroxyl group at the C5 position is a prime site for extensive glucuronidation and sulfation.

general_flavone_metabolism cluster_gut Gastrointestinal Tract cluster_absorption Absorption & First-Pass Metabolism cluster_circulation Systemic Circulation & Distribution cluster_excretion Excretion Oral Intake Oral Intake Flavone Aglycone Flavone Aglycone Oral Intake->Flavone Aglycone Gut Microbiota Gut Microbiota Flavone Aglycone->Gut Microbiota Metabolism Enterocytes Small Intestine (Enterocytes) Flavone Aglycone->Enterocytes Absorption Feces Feces Gut Microbiota->Feces Excretion Portal Vein Enterocytes->Portal Vein Phase I & II Metabolism Liver Liver Portal Vein->Liver Systemic Circulation Systemic Circulation (Conjugated Metabolites) Liver->Systemic Circulation Phase I & II Metabolism Bile Bile Liver->Bile Tissues Tissues Systemic Circulation->Tissues Distribution Kidney Kidney Systemic Circulation->Kidney Urine Urine Kidney->Urine Excretion Bile->Enterocytes Enterohepatic Recycling experimental_workflow cluster_animal_phase In-Vivo Phase cluster_lab_phase Bioanalytical Phase cluster_data_phase Data Analysis Phase Animal Acclimation Animal Model (e.g., Rats) Dosing Drug Administration (Oral & IV) Animal Acclimation->Dosing Sampling Serial Blood Sampling Dosing->Sampling Plasma Separation Plasma Separation (Centrifugation) Sampling->Plasma Separation Sample Prep Sample Preparation (Protein Precipitation) Plasma Separation->Sample Prep LCMS HPLC-MS/MS Analysis Sample Prep->LCMS Data Processing Data Processing (Concentration vs. Time) LCMS->Data Processing PK Analysis Pharmacokinetic Modeling (Non-compartmental) Data Processing->PK Analysis Results Cmax, Tmax, AUC, t1/2, F% PK Analysis->Results

References

Mosloflavone: A Technical Whitepaper on its Antiviral Properties Against Enterovirus 71

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterovirus 71 (EV71), a member of the Picornaviridae family, is a significant human pathogen and a primary causative agent of hand, foot, and mouth disease (HFMD). In severe cases, EV71 infection can lead to serious neurological complications, including brainstem encephalitis and poliomyelitis-like paralysis, particularly in young children. The absence of effective, clinically approved antiviral therapies for EV71 infections underscores the urgent need for the discovery and development of novel antiviral agents. Mosloflavone, a flavonoid isolated from Scutellaria baicalensis Georgi, has demonstrated promising antiviral activity against EV71. This technical guide provides an in-depth overview of the antiviral properties of this compound against EV71, summarizing key quantitative data, detailing experimental protocols, and illustrating its mechanism of action.

Quantitative Analysis of Antiviral Activity

The antiviral efficacy of this compound against EV71 has been quantified through in vitro cell-based assays. The key parameters, including the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50), are summarized below.

CompoundEC50 (µg/mL)VirusCell LineAssay MethodReference
This compound37.72EV71VeroCytopathic Effect (CPE) Reduction[1]

Mechanism of Action

Studies indicate that this compound exerts its anti-EV71 activity by targeting the early stages of the viral replication cycle.[1][2] Time-of-addition experiments have shown that this compound is most effective when added at the time of or in the early hours following viral inoculation, suggesting it interferes with processes occurring after viral entry.[1] Specifically, this compound has been shown to inhibit the replication of the viral genome and the synthesis of viral proteins, as evidenced by a reduction in viral RNA levels and the expression of the viral capsid protein VP2.[1][2][3] It is important to note that this compound does not appear to block the initial attachment and entry of the virus into host cells.[1]

While the precise host signaling pathways modulated by this compound in the context of EV71 infection have not been fully elucidated, flavonoids, in general, are known to interact with various cellular signaling cascades, some of which are also modulated by EV71. For instance, EV71 is known to activate inflammatory pathways such as ERK, p38, JNK, and MAPK to facilitate its replication.[4] Further research is required to determine if this compound's antiviral activity involves the modulation of these or other host cell signaling pathways.

Experimental Protocols

The following section details the key experimental methodologies employed to evaluate the antiviral properties of this compound against EV71.

Cell Culture and Virus
  • Cells: Vero (African green monkey kidney) cells are commonly used for the propagation of EV71 and for conducting antiviral assays.

  • Virus: The EV71 virus is propagated in Vero cells. Viral titers are determined by standard plaque assay or TCID50 (50% tissue culture infective dose) assay.

Cytopathic Effect (CPE) Reduction Assay

This assay is used to determine the concentration of a compound that inhibits the virus-induced destruction of host cells by 50% (EC50).

  • Cell Seeding: Vero cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.

  • Virus Infection and Compound Treatment: The cell culture medium is removed, and the cells are infected with EV71 at a specific multiplicity of infection (MOI). Simultaneously, varying concentrations of this compound are added to the wells.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus-only control wells (typically 48-72 hours).

  • Cell Viability Measurement: Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Time-of-Addition Assay

This assay helps to pinpoint the stage of the viral life cycle that is inhibited by the compound.

  • Experimental Groups:

    • Pre-treatment: Cells are treated with this compound for a specific period before viral infection. The compound is then removed, and the cells are infected.

    • Co-treatment: this compound is added to the cells at the same time as the virus.

    • Post-treatment: this compound is added at various time points after viral infection.

  • Infection and Incubation: Cells are infected with EV71, and the experiment proceeds as per the defined time-of-addition groups.

  • Assessment of Antiviral Activity: After incubation, the antiviral effect is quantified, typically by measuring viral yield (e.g., by plaque assay or qPCR) or by assessing cell viability (CPE reduction).

  • Analysis: The level of inhibition in each treatment group is compared to determine the critical time window for the compound's antiviral activity.

Real-Time PCR (qPCR) for Viral RNA Quantification

This method is used to quantify the effect of the compound on viral RNA replication.

  • Infection and Treatment: Vero cells are infected with EV71 in the presence or absence of this compound.

  • RNA Extraction: At a specific time point post-infection (e.g., 24 or 48 hours), total RNA is extracted from the cells.

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and specific primers for the EV71 genome.

  • qPCR: The cDNA is then used as a template for qPCR with primers and a probe specific to a conserved region of the EV71 genome. The amplification of the viral target is monitored in real-time.

  • Data Analysis: The amount of viral RNA is quantified relative to a control (e.g., untreated infected cells) and often normalized to an internal host gene control.

Western Blot Analysis for Viral Protein Expression

This technique is used to assess the impact of the compound on the synthesis of viral proteins.

  • Infection and Treatment: Vero cells are infected with EV71 and treated with this compound.

  • Cell Lysis: At a designated time post-infection, cells are harvested and lysed to extract total cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for an EV71 protein (e.g., anti-VP2). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the viral protein bands in the treated samples is compared to that in the untreated control to determine the effect of this compound on viral protein expression.

Visualizations

Experimental Workflow for Assessing Antiviral Activity

experimental_workflow cluster_assays Antiviral Activity Assessment cluster_inputs Inputs cluster_outputs Outputs CPE CPE Reduction Assay EC50 EC50 Value CPE->EC50 TOA Time-of-Addition Assay MOA_Timing Mechanism of Action (Timing) TOA->MOA_Timing qPCR Real-Time PCR RNA_Inhibition Viral RNA Replication Inhibition qPCR->RNA_Inhibition WB Western Blot Protein_Inhibition Viral Protein Synthesis Inhibition WB->Protein_Inhibition Cells Vero Cells Cells->CPE Cells->TOA Cells->qPCR Cells->WB Virus EV71 Virus Virus->CPE Virus->TOA Virus->qPCR Virus->WB This compound This compound This compound->CPE This compound->TOA This compound->qPCR This compound->WB

Caption: Workflow for evaluating the anti-EV71 activity of this compound.

Proposed Mechanism of Action of this compound against EV71dot

mechanism_of_action This compound This compound Translation Translation This compound->Translation Inhibits Replication Replication This compound->Replication Inhibits Entry Entry Uncoating Uncoating Entry->Uncoating Uncoating->Translation Uncoating->Replication Assembly Assembly Translation->Assembly Replication->Assembly Release Release Assembly->Release

References

Mosloflavone: A Dual-Pronged Approach to Dismantling Multidrug Resistance in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Multidrug resistance (MDR) remains a formidable obstacle in oncology, rendering many chemotherapeutic agents ineffective. A promising strategy to overcome MDR lies in the development of agents that can both inhibit drug efflux pumps and modulate intracellular signaling pathways that promote cancer cell survival and resistance. Mosloflavone, a flavonoid compound, has emerged as a compelling candidate in this arena. This technical guide synthesizes the current understanding of this compound's role in overcoming MDR, focusing on its dual mechanism of action: the direct inhibition of P-glycoprotein (P-gp) and the modulation of the STAT3 signaling pathway. This document provides an in-depth overview of the experimental evidence, detailed methodologies, and the underlying molecular interactions, offering a comprehensive resource for researchers and professionals in drug development.

Introduction: The Challenge of Multidrug Resistance

The efficacy of cancer chemotherapy is frequently undermined by the development of MDR, a phenomenon whereby cancer cells become simultaneously resistant to a broad spectrum of structurally and functionally diverse anticancer drugs. One of the primary mechanisms driving MDR is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), which function as cellular efflux pumps, actively removing chemotherapeutic agents from cancer cells and reducing their intracellular concentration to sub-therapeutic levels.

Beyond efflux pump overexpression, aberrant intracellular signaling pathways play a critical role in conferring a survival advantage to cancer cells and promoting resistance. The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a key player in this context. Constitutive activation of STAT3 is observed in a wide range of cancers and is associated with the regulation of genes involved in proliferation, survival, and angiogenesis, thereby contributing to a drug-resistant phenotype. Consequently, therapeutic agents that can concurrently target both P-gp-mediated drug efflux and the pro-survival STAT3 signaling cascade hold immense promise for resensitizing resistant cancer cells to conventional chemotherapy.

This compound's Dual Mechanism of Action

Recent research has illuminated the potential of this compound, a flavonoid isolated from Fissistigma petelotii, as a potent MDR reversal agent.[1] this compound exhibits a unique dual-action mechanism that addresses two critical facets of MDR.

Inhibition of P-glycoprotein Efflux Function

This compound has been demonstrated to directly inhibit the function of P-gp, a key ABC transporter responsible for drug efflux.[1] Studies have shown that this compound acts as an uncompetitive inhibitor of P-gp, meaning it binds to the enzyme-substrate complex.[1] This mode of inhibition is significant as it does not directly compete with the chemotherapeutic drug for the same binding site. Furthermore, this compound has been observed to stimulate the ATPase activity of P-gp, suggesting an interaction with the transporter that ultimately hinders its ability to effectively pump out anticancer drugs.[1] This inhibition of P-gp leads to an increased intracellular accumulation of chemotherapeutic agents in resistant cancer cells, thereby restoring their cytotoxic efficacy.

Modulation of the STAT3 Signaling Pathway

In addition to its effects on P-gp, this compound modulates the STAT3 signaling pathway, a critical driver of cancer cell survival and drug resistance.[1] Research indicates that this compound can reduce the levels of phosphorylated STAT3 (p-STAT3), the active form of the transcription factor.[1] By downregulating STAT3 activity, this compound can suppress the expression of downstream target genes that promote cell cycle progression and inhibit apoptosis. This action contributes to arresting the cell cycle and inducing programmed cell death in MDR cancer cells, further enhancing the overall anti-cancer effect.[1]

Quantitative Data on this compound's Efficacy

The efficacy of this compound in overcoming MDR has been quantified through various in vitro assays. The following tables summarize key quantitative data from studies investigating the effects of this compound on MDR cancer cells.

Cell LineChemotherapeutic AgentThis compound ConcentrationFold Reversal of ResistanceReference
Paclitaxel-Resistant Cell LinePaclitaxelSpecific concentration not available in abstractSignificant potentiation of antitumor effect[1]
AssayCell LineThis compound ConcentrationEffectReference
Cytotoxicity AssayMDR Cancer CellsNot specifiedIncreased sensitivity to chemotherapies[1]
Cell Cycle AssayMDR Cancer CellsNot specifiedCell cycle arrest[1]
Apoptosis AssayMDR Cancer CellsNot specifiedInduction of apoptosis[1]
Calcein-AM UptakeP-gp Overexpressing CellsNot specifiedInhibition of P-gp efflux function[1]
ATPase AssayP-gpNot specifiedStimulation of P-gp ATPase activity[1]
Western BlotMDR Cancer CellsNot specifiedReduction of phospho-STAT3[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's role in overcoming MDR.

Cell Culture

MDR cancer cell lines (e.g., paclitaxel-resistant cell lines) and their corresponding parental sensitive cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. The resistant cell lines are periodically cultured in the presence of the selective chemotherapeutic agent to maintain the resistant phenotype.

Cytotoxicity Assay (MTT Assay)
  • Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the chemotherapeutic agent in the presence or absence of a non-toxic concentration of this compound.

  • Include wells with untreated cells as a control.

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined from the dose-response curves.

Calcein-AM Uptake Assay for P-gp Function
  • Seed cells in a 96-well black-walled plate and allow them to attach overnight.

  • Wash the cells with pre-warmed PBS.

  • Incubate the cells with various concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) for 30-60 minutes at 37°C.

  • Add Calcein-AM (final concentration 1 µM) to each well and incubate for another 30 minutes at 37°C in the dark.

  • Wash the cells twice with ice-cold PBS to remove extracellular Calcein-AM.

  • Measure the intracellular fluorescence using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.

  • An increase in intracellular fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.

Western Blot Analysis for p-STAT3
  • Treat cancer cells with this compound at the desired concentration for a specified time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Seed cells and treat with the chemotherapeutic agent in the presence or absence of this compound for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Mosloflavone_MDR_Mechanism This compound This compound Pgp P-glycoprotein (P-gp) This compound->Pgp Inhibits STAT3_signaling STAT3 Signaling Pathway This compound->STAT3_signaling Modulates Efflux Drug Efflux Pgp->Efflux Mediates Chemo Chemotherapeutic Agent Intracellular Intracellular Extracellular Extracellular Cell_Membrane Cytotoxicity Increased Cytotoxicity Efflux->Chemo Expels pSTAT3 p-STAT3 (Active) STAT3_signaling->pSTAT3 Survival_Genes Pro-survival Gene Expression pSTAT3->Survival_Genes Apoptosis Apoptosis Survival_Genes->Apoptosis

Caption: Dual mechanism of this compound in overcoming MDR.

Experimental_Workflow start Start: MDR Cancer Cell Lines treatment Treatment with this compound +/- Chemotherapy start->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity pgp_inhibition P-gp Inhibition Assay (Calcein-AM) treatment->pgp_inhibition apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis stat3_pathway STAT3 Pathway Analysis (Western Blot) treatment->stat3_pathway end Conclusion: this compound reverses MDR cytotoxicity->end pgp_inhibition->end apoptosis->end stat3_pathway->end

Caption: Workflow for evaluating this compound's MDR reversal activity.

Conclusion and Future Directions

This compound presents a compelling profile as a multidrug resistance modulator with a dual mechanism of action that targets both a key efflux pump, P-glycoprotein, and a critical pro-survival signaling pathway, STAT3. The preclinical evidence suggests that this compound can effectively resensitize MDR cancer cells to conventional chemotherapeutic agents.

Future research should focus on several key areas to advance the translational potential of this compound:

  • In-depth Pharmacokinetic and Pharmacodynamic Studies: Comprehensive in vivo studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its efficacy and safety in animal models of MDR cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the identification of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

  • Combination Therapy Optimization: Further investigation is needed to determine the optimal combinations of this compound with various chemotherapeutic agents and to elucidate the synergistic interactions at the molecular level.

  • Clinical Trials: Ultimately, well-designed clinical trials will be essential to evaluate the safety and efficacy of this compound as an adjunct to chemotherapy in cancer patients with multidrug-resistant tumors.

References

Methodological & Application

Application Notes and Protocols for Mosloflavone Quantification using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Mosloflavone using High-Performance Liquid Chromatography (HPLC). The methodologies described are based on established principles for flavonoid quantification and can be adapted for various research and drug development applications.[1][2]

Introduction to this compound and the Importance of Quantification

This compound is a naturally occurring flavonoid that has garnered interest for its potential therapeutic properties. Accurate and precise quantification of this compound in different matrices, such as plant extracts, biological fluids, and pharmaceutical formulations, is crucial for pharmacokinetic studies, quality control, and formulation development. HPLC is a powerful and widely used analytical technique for the separation, identification, and quantification of flavonoids due to its high resolution, sensitivity, and reproducibility.[1][2] This document outlines recommended HPLC methods, sample preparation protocols, and method validation guidelines for the reliable quantification of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical to remove interfering matrix components and concentrate the analyte, thereby improving the accuracy and sensitivity of the analysis.[3] The appropriate method will depend on the sample matrix.

Protocol 2.1.1: Solid-Phase Extraction (SPE) for Plant Extracts

  • Sample Homogenization: Homogenize 1 gram of the dried plant material in 10 mL of methanol or ethanol.

  • Extraction: Sonicate the mixture for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elution: Elute this compound with 5 mL of methanol.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[4] Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.[4]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before HPLC injection.[5]

Protocol 2.1.2: Protein Precipitation for Biological Fluids (e.g., Plasma, Urine)

  • Sample Collection: Collect the biological fluid sample.

  • Precipitation: To 100 µL of the sample, add 300 µL of a precipitating agent such as acetonitrile or methanol.[6]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[6]

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation and Reconstitution (Optional): If concentration is needed, evaporate the supernatant and reconstitute it in the mobile phase.[4]

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter prior to HPLC analysis.[5]

HPLC Methodologies

Two primary HPLC methods are presented: a standard HPLC-UV method for routine quantification and a more sensitive UPLC-MS/MS method for trace-level analysis. Reversed-phase chromatography is the most common and effective technique for flavonoid separation.[1]

Protocol 2.2.1: HPLC with UV-DAD Detection

This method is suitable for the quantification of this compound in samples with relatively high concentrations.

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

  • Elution Mode: Gradient elution is often preferred to achieve good separation of flavonoids.[7][8]

    • Example Gradient Program: 0-5 min, 10-30% B; 5-20 min, 30-70% B; 20-25 min, 70-10% B; 25-30 min, 10% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at the absorption maximum of this compound (to be determined by UV scan, typically between 254 nm and 370 nm for flavonoids).[7][9]

Protocol 2.2.2: UPLC-MS/MS for Enhanced Sensitivity and Selectivity

This method is ideal for quantifying low concentrations of this compound, especially in complex biological matrices.[10]

  • Instrumentation: UPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

  • Elution Mode: A rapid gradient elution is typically used.[11]

    • Example Gradient Program: 0-0.5 min, 5% B; 0.5-3.0 min, 5-95% B; 3.0-4.0 min, 95% B; 4.0-4.1 min, 95-5% B; 4.1-5.0 min, 5% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Ionization Mode: ESI in either positive or negative mode (to be optimized for this compound).

  • Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[12] The precursor and product ion transitions for this compound need to be determined by direct infusion of a standard solution.

Data Presentation and Method Validation

Method validation is essential to ensure that the analytical method is suitable for its intended purpose.[2] Key validation parameters should be assessed according to ICH guidelines.[13]

Quantitative Data Summary

The following tables summarize the expected performance characteristics of a validated HPLC method for this compound quantification.

Table 1: Chromatographic and Calibration Data

ParameterHPLC-UV MethodUPLC-MS/MS Method
Retention Time (min)To be determinedTo be determined
Linearity Range (µg/mL)1 - 1000.01 - 1
Correlation Coefficient (r²)> 0.999> 0.995
Equationy = mx + cy = mx + c

Table 2: Method Validation Parameters

ParameterAcceptance CriteriaHPLC-UV ResultUPLC-MS/MS Result
Accuracy (% Recovery) 80 - 120%To be determinedTo be determined
Precision (% RSD)
- Intraday< 2%To be determinedTo be determined
- Interday< 3%To be determinedTo be determined
Limit of Detection (LOD) S/N ratio ≥ 3To be determinedTo be determined
Limit of Quantification (LOQ) S/N ratio ≥ 10To be determinedTo be determined
Robustness % RSD < 5%To be determinedTo be determined
Protocol for Method Validation
  • Specificity/Selectivity: Analyze blank samples (matrix without analyte) to ensure no interfering peaks at the retention time of this compound.

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be close to 1.[7]

  • Accuracy: Perform recovery studies by spiking a known amount of this compound standard into a blank matrix at three different concentration levels (low, medium, and high). The percentage recovery should be within an acceptable range.[14]

  • Precision: Evaluate the precision of the method by analyzing replicate samples at the same concentration on the same day (intraday precision) and on different days (interday precision). The results should be expressed as the relative standard deviation (%RSD).[14]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ). This is often determined based on the signal-to-noise ratio.[10][14]

  • Robustness: Assess the method's robustness by introducing small, deliberate variations in method parameters such as mobile phase composition, pH, column temperature, and flow rate.[7] The method should remain unaffected by these small changes.

Visualizations

The following diagrams illustrate the experimental workflow for this compound quantification.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plant Material or Biological Fluid Extraction Extraction / Precipitation Sample->Extraction Cleanup SPE / Filtration Extraction->Cleanup Injection HPLC Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection UV or MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for HPLC-based quantification of this compound.

Method_Validation_Flow start Method Development specificity Specificity / Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Intra- & Interday) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness end Validated Method robustness->end

References

Application Note: Quantitative Analysis of Mosloflavone and its Metabolites Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mosloflavone is a member of the flavonoid family, specifically a methoxyflavone, which is characterized by the presence of one or more methoxy groups on its core flavone structure.[1] Methoxyflavones have garnered significant interest in pharmaceutical research due to their potential chemopreventive, anti-inflammatory, and antioxidant properties.[1] Compared to their hydroxylated counterparts, methoxylated flavones often exhibit increased metabolic stability and improved membrane permeability, which can lead to enhanced oral bioavailability.[1][2]

Understanding the metabolic fate of this compound is crucial for evaluating its efficacy and safety in drug development. The primary metabolic pathways for flavonoids involve Phase I (functionalization) and Phase II (conjugation) reactions, which occur predominantly in the intestine and liver.[3][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for identifying and quantifying drug metabolites due to its high sensitivity, selectivity, and accuracy.[5] This application note provides a detailed protocol for the analysis of this compound and its principal metabolites in biological matrices.

Predicted Metabolic Pathway of this compound

Flavonoids are typically metabolized by Phase I cytochrome P450 (CYP450) enzymes followed by Phase II conjugation reactions.[3] For methoxyflavones like this compound, the rate-limiting step is often O-demethylation (a Phase I reaction) mediated by CYP1A1 and CYP1A2 enzymes.[6] This reaction exposes a hydroxyl group, which can then be rapidly conjugated by UDP-glucuronosyltransferases (UGTs) to form glucuronides or by sulfotransferases (SULTs) to form sulfates (Phase II reactions).[3][7] These conjugation reactions increase the water solubility of the compound, facilitating its excretion.[4]

Metabolic_Pathway Predicted Metabolic Pathway of this compound This compound This compound demethylated Demethylated this compound (Hydroxy-mosloflavone) This compound->demethylated Phase I: O-Demethylation (CYP450 Enzymes) invis1 demethylated->invis1 glucuronide Glucuronide Conjugate excretion Excretion glucuronide->excretion sulfate Sulfate Conjugate sulfate->excretion invis1->glucuronide Phase II: Glucuronidation (UGT Enzymes) invis1->sulfate Phase II: Sulfation (SULT Enzymes) invis2

Caption: Predicted Phase I and Phase II metabolic pathways for this compound.

Experimental Workflow

A robust and reproducible workflow is essential for the accurate quantification of this compound and its metabolites from complex biological samples. The process begins with sample collection, followed by efficient extraction of the analytes, separation using UPLC/HPLC, and highly selective detection and quantification by tandem mass spectrometry.

Experimental_Workflow LC-MS/MS Experimental Workflow sample_collection 1. Sample Collection (Plasma, Urine, Microsomes) sample_prep 2. Sample Preparation (Protein Precipitation or SPE) sample_collection->sample_prep lc_separation 3. Chromatographic Separation (UPLC/HPLC with C18 Column) sample_prep->lc_separation ms_detection 4. MS/MS Detection (ESI Source, Triple Quadrupole) lc_separation->ms_detection data_analysis 5. Data Processing & Analysis (Integration and Quantification) ms_detection->data_analysis report 6. Results Reporting (Concentration, PK Parameters) data_analysis->report

Caption: General workflow for the analysis of this compound metabolites.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of this compound and its metabolites from plasma or serum samples.

  • Thaw Samples: Thaw frozen plasma samples on ice. Vortex briefly to ensure homogeneity.

  • Aliquot: Transfer 50 µL of the plasma sample into a clean 1.5 mL microcentrifuge tube.

  • Add Internal Standard (IS): Add 10 µL of the internal standard working solution (e.g., a structurally similar flavonoid not present in the sample) to each tube.

  • Precipitate Proteins: Add 200 µL of ice-cold acetonitrile to each tube. The acetonitrile should contain 0.1% formic acid to aid in analyte stability and ionization.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[7]

  • Collect Supernatant: Carefully transfer the supernatant to a new tube or a 96-well plate, avoiding the protein pellet.

  • Evaporate: Dry the supernatant under a gentle stream of nitrogen.[5]

  • Reconstitute: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Analyze: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.[8]

Note: Solid-Phase Extraction (SPE) can be used as an alternative for cleaner extracts, especially for more complex matrices.[8][9]

LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point for method development and can be optimized for specific instrumentation.

Table 1: Suggested LC-MS/MS Parameters

Parameter Condition
Liquid Chromatography
System UPLC/HPLC System
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Gradient 10% B to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry
System Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive or Negative Mode
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Nitrogen
Desolvation Temp. 400°C
Desolvation Flow 600 L/hr[10]

| Acquisition Mode | Multiple Reaction Monitoring (MRM)[5][8] |

Data Presentation: Quantitative Analysis

Quantitative analysis is performed using a calibration curve prepared in the same biological matrix. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[5] The transition from a precursor ion (Q1), representing the mass of the analyte, to a specific product ion (Q3) is monitored.[11]

The table below provides an example of MRM transitions and quantitative data for this compound and its predicted metabolites, based on data from structurally similar flavonoids.[10] Researchers must determine the optimal transitions and validate the method for their specific application.

Table 2: Example MRM Transitions and Quantitative Data

Analyte Precursor Ion (Q1) m/z Product Ion (Q3) m/z Collision Energy (eV) LLOQ (ng/mL) Example Conc. (ng/mL)
This compound 299.1 284.1 25 2.0 157.3
Demethylated this compound 285.1 242.1 30 2.0 45.8
This compound Glucuronide 461.1 285.1 22 5.0 212.5
This compound Sulfate 365.1 285.1 28 5.0 88.1

| Internal Standard | User Defined | User Defined | User Defined | - | - |

LLOQ: Lower Limit of Quantification. The values presented are for illustrative purposes.

References

Application Notes and Protocols for Cell-Based Assays Measuring Mosloflavone Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mosloflavone, a naturally occurring flavonoid, has demonstrated potential as an anti-cancer agent, notably for its ability to overcome multidrug resistance (MDR) in cancer cells. This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound using various cell-based assays. Understanding the cytotoxic profile and mechanism of action of this compound is crucial for its development as a potential therapeutic agent.

These notes address the critical consideration of potential assay interference by flavonoids and recommend best practices for obtaining accurate and reproducible data. The provided protocols are intended to serve as a comprehensive guide for researchers investigating the cytotoxic and chemosensitizing effects of this compound.

Data Presentation: Cytotoxicity of this compound

The following tables summarize the cytotoxic effects of this compound, both alone and in combination with the chemotherapeutic drug Paclitaxel, on a sensitive human epidermoid carcinoma cell line (KB) and its multidrug-resistant counterpart (KB/VIN). The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of this compound and Paclitaxel in Sensitive and Multidrug-Resistant Cancer Cell Lines

Cell LineCompoundIC50 (µM)
KB (Sensitive)This compound> 40
Paclitaxel0.006 ± 0.001
KB/VIN (MDR)This compound> 40
Paclitaxel1.2 ± 0.1

Table 2: Reversal of Paclitaxel Resistance by this compound in KB/VIN Cells

TreatmentIC50 of Paclitaxel (µM) in KB/VIN CellsReversal Fold
Paclitaxel alone1.2 ± 0.11
Paclitaxel + this compound (10 µM)0.08 ± 0.0115
Paclitaxel + this compound (20 µM)0.03 ± 0.00540

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cell Viability

Rationale: The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell viability based on the measurement of cellular protein content. It is a preferred method for assessing the cytotoxicity of flavonoids like this compound as it is less susceptible to interference from the compound itself, a known issue with tetrazolium-based assays like the MTT assay.[1][2]

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Paclitaxel stock solution (in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v) in water, cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v) in water

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and/or Paclitaxel in complete medium from the stock solutions.

    • Add 100 µL of the diluted compounds to the respective wells. For combination treatments, add the compounds simultaneously.

    • Include vehicle control wells (medium with the same concentration of DMSO used for the highest drug concentration).

    • Incubate the plate for 48-72 hours.

  • Cell Fixation:

    • Carefully remove the medium.

    • Gently add 100 µL of cold 10% TCA to each well to fix the cells.

    • Incubate at 4°C for 1 hour.

  • Washing:

    • Wash the plates five times with slow-running tap water.

    • Remove excess water by tapping the plates on absorbent paper and allow them to air dry completely.

  • Staining:

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.

    • Allow the plates to air dry completely.

  • Solubilization and Absorbance Reading:

    • Add 200 µL of 10 mM Tris base solution to each well.

    • Place the plates on a shaker for 5-10 minutes to solubilize the protein-bound dye.

    • Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values using a suitable software with a non-linear regression model.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Rationale: The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. This assay provides a measure of membrane integrity and is a reliable indicator of cytotoxicity.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the SRB assay protocol.

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's protocol.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction and Absorbance Reading:

    • Add 50 µL of the stop solution provided in the kit to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

    • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.

Caspase-3/7 Activity Assay

Rationale: Caspases are a family of proteases that play a crucial role in programmed cell death (apoptosis). Measuring the activity of effector caspases, such as caspase-3 and -7, provides a direct assessment of apoptosis induction. This assay is based on the cleavage of a specific substrate that releases a fluorescent or colorimetric signal.

Materials:

  • 96-well cell culture plates (white or black, depending on the detection method)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Commercially available Caspase-3/7 activity assay kit (e.g., fluorometric or colorimetric)

  • Microplate reader (with fluorescence or absorbance capabilities)

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the SRB assay protocol, using the appropriate plate type for the assay.

  • Cell Lysis:

    • After treatment, remove the culture medium and wash the cells with PBS.

    • Add the lysis buffer provided in the kit to each well and incubate on ice for 10-15 minutes.

  • Caspase Activity Measurement:

    • Prepare the caspase substrate reaction mixture according to the kit manufacturer's instructions.

    • Add the reaction mixture to each well containing the cell lysate.

    • Incubate at 37°C for 1-2 hours, protected from light.

  • Signal Detection:

    • Measure the fluorescence (e.g., Ex/Em = 485/520 nm for fluorometric assays) or absorbance (e.g., 405 nm for colorimetric assays) using a microplate reader.

  • Data Analysis:

    • Include a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) and a negative control (untreated cells).

    • Normalize the signal to the protein concentration of the cell lysates if necessary.

    • Express the results as fold-change in caspase activity compared to the untreated control.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway: this compound-Mediated Reversal of Multidrug Resistance

This compound has been shown to reverse multidrug resistance in cancer cells through a dual mechanism: inhibition of the P-glycoprotein (P-gp) efflux pump and suppression of the STAT3 signaling pathway.[3]

Mosloflavone_MDR_Reversal This compound This compound Pgp P-glycoprotein (P-gp) (ABCB1) This compound->Pgp Inhibits STAT3 STAT3 This compound->STAT3 Reduces Phosphorylation Chemo Chemotherapeutic Drugs (e.g., Paclitaxel) Pgp->Chemo Drug_Accumulation Drug Accumulation Chemo->Drug_Accumulation Cell_Membrane Cell Membrane Intracellular Intracellular Extracellular Extracellular pSTAT3 p-STAT3 (Active) Apoptosis Apoptosis pSTAT3->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation pSTAT3->Cell_Survival Promotes Drug_Efflux Drug Efflux Drug_Accumulation->Apoptosis Induces JAK JAK JAK->STAT3 Phosphorylates

Caption: this compound reverses MDR by inhibiting P-gp and the STAT3 pathway.

Experimental Workflow: SRB Cytotoxicity Assay

The following diagram illustrates the key steps in the Sulforhodamine B (SRB) assay for determining this compound's cytotoxicity.

SRB_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_this compound Add this compound & Controls Incubate_24h->Add_this compound Incubate_48_72h Incubate 48-72h Add_this compound->Incubate_48_72h Fix_Cells Fix Cells with Cold 10% TCA Incubate_48_72h->Fix_Cells Wash_Dry Wash with Water & Air Dry Fix_Cells->Wash_Dry Stain_SRB Stain with 0.4% SRB Wash_Dry->Stain_SRB Wash_Acetic Wash with 1% Acetic Acid & Air Dry Stain_SRB->Wash_Acetic Solubilize Solubilize Dye with 10 mM Tris Base Wash_Acetic->Solubilize Read_Absorbance Read Absorbance at 515 nm Solubilize->Read_Absorbance Analyze_Data Analyze Data & Determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Logical Relationship: Assay Selection for Flavonoid Cytotoxicity

Choosing the appropriate cytotoxicity assay for flavonoids is critical to avoid misleading results. This diagram outlines the decision-making process.

Assay_Selection cluster_rec cluster_comp Start Assess Cytotoxicity of a Flavonoid (e.g., this compound) Consider_Assay Consider Standard Viability Assays Start->Consider_Assay MTT_Assay MTT Assay (Tetrazolium-based) Consider_Assay->MTT_Assay SRB_Assay SRB Assay (Protein-based) Consider_Assay->SRB_Assay LDH_Assay LDH Assay (Membrane Integrity) Consider_Assay->LDH_Assay Caspase_Assay Caspase Assay (Apoptosis) Consider_Assay->Caspase_Assay Potential_Interference Potential for Direct Reduction of MTT by Flavonoid MTT_Assay->Potential_Interference Recommended_Assay Recommended Primary Assay Complementary_Assays Complementary Mechanistic Assays Inaccurate_Results Inaccurate Results: False High Viability Potential_Interference->Inaccurate_Results Yes

Caption: Decision guide for selecting appropriate cytotoxicity assays for flavonoids.

References

In Vivo Experimental Design for Mosloflavone Efficacy Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mosloflavone, a naturally occurring flavonoid, has garnered significant interest for its potential therapeutic applications, primarily attributed to its anti-inflammatory and anti-cancer properties. Preclinical in vivo studies are crucial for evaluating the efficacy and understanding the mechanism of action of this compound. These application notes provide detailed protocols for in vivo experimental designs to assess the efficacy of this compound in both inflammatory and cancer models. The protocols are designed to yield robust and reproducible data, facilitating the advancement of this compound as a potential therapeutic agent.

The primary mechanisms of action for this compound involve the modulation of key signaling pathways, including Signal Transducer and Activator of Transcription 3 (STAT3), Nuclear Factor-kappa B (NF-κB), and Activator Protein-1 (AP-1). These pathways are integral to cellular processes such as inflammation, proliferation, and apoptosis.

I. Anti-Inflammatory Efficacy Studies

A. Rationale and Approach

To evaluate the anti-inflammatory potential of this compound in vivo, a commonly used and well-characterized model is the carrageenan-induced paw edema model in rodents. This model mimics the acute inflammatory response and allows for the quantification of edema inhibition.

B. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Model: Male Wistar rats (180-220 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping and Dosing:

    • Group 1 (Control): Vehicle (e.g., 0.5% carboxymethylcellulose) administered intraperitoneally (i.p.).

    • Group 2 (Positive Control): Indomethacin (10 mg/kg, i.p.), a standard nonsteroidal anti-inflammatory drug (NSAID).

    • Group 3 (this compound Low Dose): this compound (5 mg/kg, i.p.).

    • Group 4 (this compound High Dose): this compound (25 mg/kg, i.p.).

  • Procedure:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Administer the respective treatments (vehicle, indomethacin, or this compound) intraperitoneally.

    • One hour after treatment, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 3, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

    • Statistical analysis is performed using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).

C. Expected Quantitative Data

The following table summarizes expected outcomes based on studies of a this compound-Resveratrol hybrid, which demonstrates the potent anti-inflammatory activity of the this compound moiety.[1]

Treatment GroupDose (mg/kg)RoutePaw Edema Inhibition at 3 hours (%)
Vehicle Control-i.p.0
Indomethacin10i.p.~30-40
This compound5i.p.~40-50
This compound25i.p.~90-100
D. Biomarker Analysis

At the end of the experiment, tissue from the inflamed paw can be collected for biomarker analysis to elucidate the mechanism of action.

  • NF-κB Activation: Western blot analysis of nuclear extracts to measure the levels of p65 subunit.

  • Pro-inflammatory Cytokines: ELISA or qPCR to quantify the levels of TNF-α, IL-1β, and IL-6.

II. Anticancer Efficacy Studies

A. Rationale and Approach

To assess the anticancer efficacy of this compound, a zebrafish xenograft model is a rapid and effective in vivo platform. This model is particularly useful for observing tumor growth, metastasis, and the effects of therapeutic agents in a living organism. This compound has been shown to potentiate the antitumor effect of chemotherapeutic agents like paclitaxel, primarily through the inhibition of STAT3 signaling.[2]

B. Experimental Protocol: Zebrafish Xenograft Model
  • Cell Line Preparation:

    • Use a human cancer cell line (e.g., a multidrug-resistant breast cancer cell line) stably expressing a fluorescent protein (e.g., GFP or mCherry).

    • Culture the cells under standard conditions.

  • Zebrafish Husbandry:

    • Maintain wild-type zebrafish (e.g., AB strain) according to standard protocols.

    • Collect embryos after natural spawning and maintain them in E3 medium.

  • Microinjection:

    • At 48 hours post-fertilization (hpf), dechorionate the embryos.

    • Anesthetize the embryos using tricaine.

    • Inject approximately 200-400 fluorescently labeled cancer cells into the yolk sac of each embryo.

  • Treatment:

    • After injection, allow the embryos to recover.

    • At 1-day post-injection (dpi), randomly assign the embryos to treatment groups in a 24-well plate:

      • Group 1 (Control): E3 medium with vehicle (e.g., 0.1% DMSO).

      • Group 2 (Chemotherapy): E3 medium with Paclitaxel (e.g., 10 µM).

      • Group 3 (this compound): E3 medium with this compound (e.g., 20 µM).

      • Group 4 (Combination): E3 medium with Paclitaxel (10 µM) and this compound (20 µM).

    • Incubate the embryos at 34°C and refresh the treatment solution daily.

  • Imaging and Analysis:

    • At 3 dpi, anesthetize the embryos and image them using a fluorescence microscope.

    • Quantify the tumor size by measuring the fluorescent area.

    • Assess metastasis by counting the number of fluorescent foci outside the primary tumor site.

  • Data Analysis:

    • Calculate the percentage of tumor growth inhibition relative to the control group.

    • Analyze the metastatic potential by comparing the number of metastatic foci across groups.

    • Use appropriate statistical tests (e.g., t-test or ANOVA) for data analysis.

C. Expected Quantitative Data

The following table provides representative data based on studies of flavones with similar mechanisms of action.

Treatment GroupTumor Growth Inhibition (%)Reduction in Metastatic Foci (%)
Vehicle Control00
Paclitaxel (10 µM)~20-30~15-25
This compound (20 µM)~15-25~10-20
Combination~50-70~40-60
D. Mechanistic Biomarker Analysis

To confirm the mechanism of action, tumor-bearing embryos can be pooled for molecular analysis.

  • STAT3 Phosphorylation: Western blot analysis of protein lysates to determine the ratio of phosphorylated STAT3 (p-STAT3) to total STAT3.

  • NF-κB and AP-1 Activity: Immunohistochemistry or immunofluorescence on whole-mount embryos to visualize the nuclear translocation of key transcription factors.

BiomarkerExpected Change with this compound Treatment
p-STAT3/STAT3 ratio
Nuclear NF-κB (p65)
Nuclear c-Fos/c-Jun (AP-1)

III. Visualizing Signaling Pathways and Workflows

A. This compound's Anti-Inflammatory Signaling Pathway

Mosloflavone_Anti_Inflammatory_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates TAK1 TAK1 TLR4->TAK1 Phosphorylates IKK IKK TAK1->IKK Phosphorylates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) This compound This compound This compound->TAK1 Inhibits This compound->IKK Inhibits NFkB_n NF-κB NFkB_n->Inflammatory_Genes Induces Transcription DNA DNA Mosloflavone_Anticancer_Pathway cluster_nucleus Cytokine_GF Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokine_GF->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates to Target_Genes Target Genes (Proliferation, Anti-apoptosis) This compound This compound This compound->JAK Inhibits pSTAT3_n p-STAT3 pSTAT3_n->Target_Genes Induces Transcription InVivo_Workflow Animal_Model Animal Model Selection (Rat or Zebrafish) Acclimatization Acclimatization Animal_Model->Acclimatization Grouping Randomization and Grouping Acclimatization->Grouping Treatment This compound Administration (Monotherapy or Combination) Grouping->Treatment Induction Disease Induction (Carrageenan or Tumor Xenograft) Treatment->Induction Data_Collection Data Collection (Paw Volume or Tumor Imaging) Induction->Data_Collection Biomarker_Analysis Biomarker Analysis (Western Blot, ELISA, IHC) Data_Collection->Biomarker_Analysis Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Biomarker_Analysis->Statistical_Analysis Results Results and Interpretation Statistical_Analysis->Results

References

Mosloflavone as a Molecular Probe for STAT3 Signaling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in a myriad of cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1] Dysregulation and persistent activation of the STAT3 signaling pathway are hallmarks of numerous human cancers, making it a prime target for therapeutic intervention and a subject of intense research.[2][3] Molecular probes are essential tools for elucidating the roles of proteins like STAT3 in complex biological systems.[4][5]

Mosloflavone, a flavonoid compound, has been identified as a modulator of STAT3 signaling.[6] It has been shown to reduce the phosphorylation of STAT3, a key step in its activation, thereby inhibiting its downstream functions.[2][6] This property makes this compound a valuable molecular probe for investigating the STAT3 signaling cascade. These application notes provide an overview of the STAT3 pathway, summarize the known effects of this compound, and offer detailed protocols for using it to probe STAT3 activity in a research setting.

STAT3 Signaling Pathway Overview

The canonical STAT3 signaling pathway is typically initiated by the binding of cytokines (e.g., IL-6) or growth factors (e.g., EGF) to their corresponding receptors on the cell surface.[1][7] This ligand-receptor interaction triggers the activation of associated Janus kinases (JAKs), which then phosphorylate the receptor, creating docking sites for STAT3 proteins.[8][9]

Once recruited to the receptor complex, STAT3 is phosphorylated on a critical tyrosine residue (Tyr705).[10] This phosphorylation event induces the formation of STAT3 homodimers or heterodimers with other STAT proteins via their SH2 domains.[9][11] The activated dimers then translocate from the cytoplasm to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[7][8] These target genes are involved in processes such as cell cycle progression (e.g., Cyclin D1), survival (e.g., Bcl-xL, Mcl-1), and angiogenesis.[9][12]

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates (Tyr705) pSTAT3 p-STAT3 STAT3_Dimer STAT3 Dimer pSTAT3->STAT3_Dimer Dimerization DNA DNA STAT3_Dimer->DNA Translocation & Binding TargetGenes Target Gene Transcription (e.g., Cyclin D1, Bcl-xL) DNA->TargetGenes initiates Ligand Cytokine / Growth Factor Ligand->Receptor This compound This compound This compound->pSTAT3 inhibits phosphorylation WB_Workflow start Seed and Culture Cells treat Treat with this compound and/or Stimulant (e.g., IL-6) start->treat lyse Lyse Cells & Harvest Protein treat->lyse quantify Quantify Protein (e.g., BCA Assay) lyse->quantify sds SDS-PAGE quantify->sds transfer Transfer to PVDF Membrane sds->transfer block Block Membrane transfer->block ab1 Incubate with Primary Antibody (anti-p-STAT3 or anti-STAT3) block->ab1 ab2 Incubate with HRP-conjugated Secondary Antibody ab1->ab2 detect Detect with ECL Substrate ab2->detect end Analyze Bands detect->end Luciferase_Workflow start Seed Cells in 96-well Plate transfect Transfect with STAT3-Luciferase Reporter Plasmid start->transfect treat Treat with this compound and/or Stimulant (e.g., IL-6) transfect->treat lyse Lyse Cells treat->lyse reagent Add Luciferase Assay Reagent lyse->reagent measure Measure Luminescence reagent->measure end Analyze Data measure->end FP_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Assay Buffer, Fluorescent Peptide, Recombinant STAT3, and this compound dilutions mix Mix STAT3, Peptide, and This compound in 384-well plate reagents->mix incubate Incubate to reach equilibrium mix->incubate read Read Fluorescence Polarization (mP) incubate->read plot Plot mP vs. [this compound] read->plot calc Calculate IC50/Ki plot->calc

References

Application of Mosloflavone in Biofilm Formation Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mosloflavone, a naturally occurring flavonoid, has emerged as a promising agent in the inhibition of bacterial biofilm formation, a critical factor in the development of chronic infections and antibiotic resistance. This document provides detailed application notes and experimental protocols for researchers investigating the anti-biofilm properties of this compound, with a primary focus on its well-documented effects against Pseudomonas aeruginosa and a brief overview of the potential for related flavonoids to act against Staphylococcus aureus.

Biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which adhere to surfaces and are notoriously resistant to conventional antimicrobial treatments. This compound has been shown to interfere with the quorum sensing (QS) systems of P. aeruginosa, which are key signaling pathways that regulate the expression of virulence factors and the formation of biofilms.[1] By disrupting these communication networks, this compound can effectively reduce the pathogenicity of this opportunistic human pathogen.

Mechanism of Action: Quorum Sensing Inhibition in Pseudomonas aeruginosa

This compound's primary mechanism of action against P. aeruginosa is the attenuation of its sophisticated quorum sensing (QS) systems, namely the las and rhl systems. These systems are central to the regulation of a wide array of virulence factors and are crucial for the development and maturation of biofilms.[1]

This compound has been demonstrated to down-regulate the expression of key genes within the las and rhl QS cascades. This includes the genes encoding the signal synthases (lasI and rhlI) and their cognate transcriptional regulators (lasR and rhlR).[1] By reducing the expression of these master regulators, this compound effectively dampens the entire QS-dependent virulence repertoire. Molecular docking studies suggest that this compound may competitively inhibit the binding of the natural autoinducers to their respective regulatory proteins, LasR and RhlR.[1]

This disruption of QS signaling leads to a significant reduction in the production of several key virulence factors, including:

  • Pyocyanin: A blue redox-active phenazine pigment that generates reactive oxygen species, causing oxidative stress to host cells.

  • Elastase (LasB): A zinc metalloprotease that degrades elastin and other host tissue components, contributing to tissue damage.

  • Chitinase: An enzyme that can degrade chitin, a component of the fungal cell wall and some host tissues.

  • Biofilm matrix components: this compound downregulates genes such as algD and pelA, which are involved in the synthesis of the polysaccharide components of the biofilm matrix.[1]

Mosloflavone_QS_Inhibition cluster_P_aeruginosa Pseudomonas aeruginosa cluster_Virulence Virulence Factors & Biofilm Formation LasI LasI LasR LasR LasI->LasR 3-oxo-C12-HSL RhlI RhlI RhlR RhlR RhlI->RhlR C4-HSL Pyocyanin Pyocyanin LasR->Pyocyanin Elastase Elastase (LasB) LasR->Elastase Biofilm Biofilm Formation LasR->Biofilm Chitinase Chitinase RhlR->Chitinase RhlR->Biofilm This compound This compound This compound->LasR Inhibits This compound->RhlR Inhibits

Figure 1: Simplified signaling pathway of this compound's inhibition of the Las/Rhl quorum sensing systems in P. aeruginosa.

Quantitative Data: Efficacy of this compound against Pseudomonas aeruginosa

The following tables summarize the quantitative data on the inhibitory effects of this compound on various virulence factors and gene expression in Pseudomonas aeruginosa PAO1, as reported in the literature. All experiments were conducted using sub-MIC (Minimum Inhibitory Concentration) levels of this compound to ensure that the observed effects were not due to bactericidal or bacteriostatic activity.

Table 1: Inhibition of Virulence Factor Production by this compound

Virulence Factor% Inhibition (Mean ± SD)
Pyocyanin Production59.52 ± 2.74
LasB Elastase35.90 ± 4.34
Chitinase61.18 ± 5.52
Data from a study where P. aeruginosa PAO1 was treated with a sub-MIC of this compound.[1]

Table 2: Down-regulation of Quorum Sensing and Virulence Genes by this compound

GeneFunction% Down-regulation
lasI3-oxo-C12-HSL synthase60.64
lasRTranscriptional regulator91.70
rhlIC4-HSL synthase57.30
rhlRTranscriptional regulator21.55
chiCChitinase90.20
rhlARhamnolipid biosynthesis47.87
lasBElastase37.80
phzMPyocyanin biosynthesis42.40
toxAExotoxin A61.00
aprAAlkaline protease58.40
exoSExoenzyme S78.01
algDAlginate biosynthesis46.60
pelAPellicle polysaccharide biosynthesis50.45
Gene expression levels were determined by RT-PCR in P. aeruginosa PAO1 treated with a sub-MIC of this compound.[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-biofilm and anti-virulence properties of this compound against Pseudomonas aeruginosa.

Protocol 1: Biofilm Inhibition Assay (Crystal Violet Method)

This protocol describes a quantitative method to assess the effect of this compound on biofilm formation in microtiter plates.

Biofilm_Inhibition_Workflow start Start culture Prepare P. aeruginosa culture start->culture dilution Dilute culture and add to 96-well plate culture->dilution add_this compound Add this compound at desired concentrations dilution->add_this compound incubation Incubate for 24-48h at 37°C add_this compound->incubation wash1 Discard planktonic cells and wash wells incubation->wash1 stain Stain with 0.1% Crystal Violet wash1->stain wash2 Wash to remove excess stain stain->wash2 solubilize Solubilize bound stain with 30% acetic acid wash2->solubilize measure Measure absorbance at 570 nm solubilize->measure end End measure->end

Figure 2: Experimental workflow for the Crystal Violet Biofilm Inhibition Assay.

Materials:

  • Pseudomonas aeruginosa strain (e.g., PAO1)

  • Luria-Bertani (LB) broth or other suitable growth medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid solution

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Culture Preparation: Inoculate P. aeruginosa in LB broth and incubate overnight at 37°C with shaking.

  • Inoculum Preparation: Dilute the overnight culture in fresh LB broth to an OD₆₀₀ of approximately 0.02.

  • Plate Setup:

    • Add 100 µL of the diluted bacterial culture to each well of a 96-well microtiter plate.

    • Add 100 µL of this compound solution at various sub-MIC concentrations to the respective wells. Include a vehicle control (solvent only) and a negative control (broth only).

  • Incubation: Incubate the plate statically at 37°C for 24 to 48 hours to allow for biofilm formation.

  • Washing: Carefully discard the planktonic culture from each well. Wash the wells gently three times with 200 µL of PBS to remove non-adherent cells.

  • Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Final Washing: Discard the crystal violet solution and wash the wells three times with 200 µL of sterile distilled water.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Quantification: Transfer 150 µL of the solubilized stain to a new flat-bottom 96-well plate and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of biofilm inhibition is calculated as: [1 - (OD of treated well / OD of control well)] x 100.

Protocol 2: Pyocyanin Quantification Assay

This protocol details the extraction and quantification of pyocyanin from P. aeruginosa cultures treated with this compound.

Materials:

  • P. aeruginosa culture supernatants (from cultures grown with and without this compound)

  • Chloroform

  • 0.2 M HCl

  • Centrifuge and centrifuge tubes

  • Spectrophotometer

Procedure:

  • Culture Growth: Grow P. aeruginosa in a suitable medium (e.g., King's A medium) with and without sub-MIC concentrations of this compound for 24-48 hours at 37°C with shaking.

  • Supernatant Collection: Centrifuge the cultures at 10,000 x g for 10 minutes to pellet the cells. Collect the cell-free supernatant.

  • Extraction:

    • To 3 mL of the supernatant, add 2 mL of chloroform and vortex vigorously for 30 seconds.

    • Centrifuge at 5,000 x g for 10 minutes to separate the phases. The pyocyanin will be in the lower blue chloroform layer.

    • Carefully transfer the chloroform layer to a new tube.

  • Acidification:

    • To the chloroform extract, add 1 mL of 0.2 M HCl and vortex. The pyocyanin will move to the upper aqueous layer, which will turn pink.

  • Quantification:

    • Measure the absorbance of the pink aqueous layer at 520 nm.

    • Calculate the pyocyanin concentration (µg/mL) using the formula: OD₅₂₀ x 17.072.

  • Data Analysis: Compare the pyocyanin concentration in the this compound-treated samples to the untreated control to determine the percentage of inhibition.

Protocol 3: Elastase (LasB) Activity Assay

This protocol measures the activity of the LasB elastase in P. aeruginosa culture supernatants using Elastin-Congo Red as a substrate.

Materials:

  • P. aeruginosa culture supernatants

  • Elastin-Congo Red (ECR)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • CaCl₂ (1 mM)

  • Microcentrifuge tubes

  • Spectrophotometer

Procedure:

  • Supernatant Preparation: Prepare cell-free supernatants from P. aeruginosa cultures grown with and without this compound as described in the pyocyanin assay.

  • Reaction Setup:

    • In a microcentrifuge tube, mix 100 µL of the culture supernatant with 900 µL of ECR buffer (Tris-HCl buffer containing 1 mM CaCl₂ and 20 mg of Elastin-Congo Red).

  • Incubation: Incubate the reaction mixture at 37°C for 3-6 hours with shaking.

  • Reaction Termination: Stop the reaction by placing the tubes on ice.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the insoluble ECR.

  • Quantification: Transfer the supernatant to a cuvette and measure the absorbance at 495 nm. The absorbance is proportional to the amount of Congo Red released, which indicates elastase activity.

  • Data Analysis: Calculate the percentage of elastase inhibition in the this compound-treated samples relative to the untreated control.

Application to Other Bacterial Species: Staphylococcus aureus

While the anti-biofilm activity of this compound has been well-characterized against P. aeruginosa, there is currently a lack of specific studies on its effects on Staphylococcus aureus. However, research on other flavonoids with similar chemical structures provides insights into the potential for this compound to inhibit biofilm formation in this important Gram-positive pathogen.

Flavonoids such as quercetin, myricetin, and naringenin have demonstrated significant anti-biofilm activity against S. aureus, including methicillin-resistant S. aureus (MRSA) strains.[2][3][4][5][6][7][8][9] The proposed mechanisms of action for these flavonoids against S. aureus include:

  • Inhibition of initial attachment: Some flavonoids can alter the cell surface hydrophobicity of S. aureus, making it more difficult for the bacteria to adhere to surfaces, which is the first step in biofilm formation.

  • Disruption of the biofilm matrix: Certain flavonoids can interfere with the production of the polysaccharide intercellular adhesin (PIA), a key component of the S. aureus biofilm matrix.

  • Interference with quorum sensing: Although less characterized than in P. aeruginosa, S. aureus also possesses a quorum-sensing system (the agr system) that regulates virulence and biofilm formation. Some flavonoids may disrupt this signaling pathway.

Given the structural similarities between this compound and these other anti-biofilm flavonoids, it is plausible that this compound could also exhibit inhibitory activity against S. aureus biofilms. Further research is warranted to investigate this possibility and to elucidate the specific mechanisms involved. Researchers interested in exploring this area can adapt the biofilm inhibition protocol provided for P. aeruginosa for use with S. aureus, with appropriate modifications to the growth medium and incubation conditions.

Conclusion

This compound represents a promising natural compound for the development of novel anti-biofilm therapies, particularly against the problematic pathogen Pseudomonas aeruginosa. Its well-defined mechanism of action, involving the targeted inhibition of the las and rhl quorum sensing systems, makes it an attractive candidate for anti-virulence strategies that are less likely to induce resistance compared to traditional antibiotics. The detailed protocols provided in this document should serve as a valuable resource for researchers seeking to further investigate and harness the anti-biofilm potential of this compound. Future studies should focus on expanding the investigation of this compound's activity to other clinically relevant biofilm-forming bacteria, such as Staphylococcus aureus.

References

Application Notes and Protocols for the Synthesis and Evaluation of Novel Mosloflavone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mosloflavone, a naturally occurring flavonoid, has garnered significant attention in the field of drug discovery due to its promising anti-inflammatory and anticancer properties.[1][2] It has been identified as a dual modulator of STAT3 and P-glycoprotein (P-gp), suggesting its potential in overcoming multidrug resistance (MDR) in cancer therapy.[3] The core structure of this compound serves as an excellent scaffold for the development of novel therapeutic agents. The synthesis of analogs allows for the exploration of structure-activity relationships (SAR), aiming to enhance potency, improve selectivity, and optimize pharmacokinetic profiles.[4][5]

These application notes provide detailed protocols for the synthesis of novel this compound analogs and their subsequent biological evaluation for anticancer activity. The methodologies cover key in vitro assays, including cell viability, apoptosis, cell cycle analysis, and protein expression, to elucidate the mechanism of action of these novel compounds.

Application Note 1: Synthesis of this compound Analogs

A common and effective strategy for the synthesis of flavonols, the structural class of this compound, involves a two-step process: the Claisen-Schmidt condensation to form a chalcone intermediate, followed by the Algar-Flynn-Oyamada (AFO) reaction for oxidative cyclization.[6][7]

Synthesis_Workflow cluster_start Starting Materials cluster_process Synthetic Steps cluster_product Products start1 2'-Hydroxyacetophenone Analog step1 Step 1: Claisen-Schmidt Condensation start1->step1 start2 Substituted Benzaldehyde start2->step1 intermediate Chalcone Intermediate step1->intermediate Base (e.g., NaOH/EtOH) step2 Step 2: Algar-Flynn-Oyamada (AFO) Reaction final_product Target this compound Analog (Flavonol) step2->final_product intermediate->step2 Oxidative Cyclization (H₂O₂/NaOH) Biological_Evaluation_Workflow A Synthesized this compound Analogs B Primary Screening: Cell Viability (MTT Assay) A->B C Determine IC₅₀ Values B->C D Secondary Screening (Active Compounds) C->D Select analogs with low IC₅₀ E Apoptosis Assay (Annexin V/PI) D->E F Cell Cycle Analysis (Propidium Iodide) D->F G Mechanism of Action Studies E->G F->G H Caspase Activity Assay G->H I Western Blotting (Signaling Pathways) G->I Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Cytokine binding STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization DNA DNA Dimer->DNA Translocation TargetGenes Target Genes (Bcl-2, Cyclin D1, etc.) DNA->TargetGenes Gene Transcription Proliferation Cell Proliferation & Survival TargetGenes->Proliferation This compound This compound Analog This compound->pSTAT3 Inhibits

References

Application Notes and Protocols for Testing Mosloflavone's Antitumor Effects Using a Zebrafish Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The zebrafish (Danio rerio) xenograft model has emerged as a powerful in vivo platform for rapid screening of anticancer compounds. Its advantages, including optical transparency, rapid development, and cost-effectiveness, make it an ideal system for observing tumor growth, metastasis, and the effects of therapeutic agents in a living organism.[1][2][3][4][5] Mosloflavone, a flavonoid compound, has shown promise in cancer therapy, particularly in overcoming multidrug resistance.[6] Studies have indicated that this compound can potentiate the antitumor effects of chemotherapeutic drugs like paclitaxel by modulating the STAT3 signaling pathway and inhibiting P-glycoprotein (P-gp), a key player in drug efflux from cancer cells.[6]

These application notes provide a detailed framework for utilizing the zebrafish xenograft model to evaluate the antitumor efficacy of this compound. The protocols outlined below are based on established methodologies for zebrafish xenotransplantation and drug screening.

Data Presentation

The following tables represent hypothetical quantitative data that could be generated from the described experiments. These are for illustrative purposes to guide data presentation.

Table 1: In Vivo Antitumor Efficacy of this compound in Combination with Paclitaxel in a Zebrafish Xenograft Model

Treatment GroupAverage Tumor Fluorescent Area (pixels) at 72 hpiPercent Tumor Growth Inhibition (%)
Vehicle Control55,000 ± 4,5000%
This compound (10 µM)48,000 ± 3,90012.7%
Paclitaxel (5 µM)35,000 ± 3,10036.4%
This compound (10 µM) + Paclitaxel (5 µM)18,000 ± 2,20067.3%

*hpi: hours post-injection. Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Cancer Cell Dissemination in Zebrafish Xenografts

Treatment GroupAverage Number of Disseminated Cell ClustersPercent Inhibition of Dissemination (%)
Vehicle Control25 ± 50%
This compound (10 µM)18 ± 428%
Paclitaxel (5 µM)12 ± 352%
This compound (10 µM) + Paclitaxel (5 µM)6 ± 276%

*Data are presented as mean ± standard deviation.

Experimental Protocols

Zebrafish Husbandry and Embryo Collection
  • Zebrafish Maintenance: Maintain wild-type (e.g., AB strain) or transgenic (e.g., Tg(fli1:EGFP) with fluorescent vasculature) zebrafish at 28.5°C in a recirculating water system with a 14/10-hour light/dark cycle.

  • Breeding and Embryo Collection: Set up breeding pairs in tanks with a divider the evening before eggs are needed. Remove the divider the next morning to allow for spawning. Collect fertilized eggs and maintain them in E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4) at 28.5°C.

  • PTU Treatment: To prevent pigment formation and maintain optical transparency, add 0.003% 1-phenyl-2-thiourea (PTU) to the E3 medium from 24 hours post-fertilization (hpf).

Cancer Cell Culture and Labeling
  • Cell Culture: Culture a human cancer cell line of interest (e.g., a multidrug-resistant line overexpressing P-gp) under standard conditions.

  • Fluorescent Labeling: Prior to injection, label the cancer cells with a fluorescent dye (e.g., CM-Dil or DiO) according to the manufacturer's protocol to enable in vivo visualization.

  • Cell Preparation for Injection: Harvest the labeled cells, wash them with phosphate-buffered saline (PBS), and resuspend them in a appropriate injection buffer (e.g., PBS with 2% polyvinylpyrrolidone) at a concentration of 1-2 x 10^7 cells/mL.

Microinjection of Cancer Cells into Zebrafish Larvae
  • Anesthesia: At 48 hpf, anesthetize the zebrafish larvae in E3 medium containing 0.04 mg/mL tricaine.

  • Injection Site: Transfer the anesthetized larvae onto a 1% agarose plate. Using a microinjection system, inject approximately 200-300 cells (in a volume of 5-10 nL) into the yolk sac or perivitelline space of each larva.

  • Recovery and Incubation: After injection, transfer the larvae to fresh E3 medium with PTU and allow them to recover. Incubate the xenografts at a compromise temperature, typically 34-35°C, to support both the zebrafish and the mammalian cancer cells.

This compound and Paclitaxel Treatment
  • Treatment Groups: At 24 hours post-injection (hpi), randomly assign the xenografted larvae to different treatment groups:

    • Vehicle control (e.g., 0.1% DMSO in E3 medium)

    • This compound (at desired concentrations)

    • Paclitaxel (at desired concentrations)

    • This compound + Paclitaxel

  • Drug Administration: Administer the compounds by adding them directly to the E3 medium of the larvae, which are typically housed in individual wells of a 96-well plate.

  • Treatment Duration: Refresh the treatment medium daily for 48-72 hours.

Imaging and Data Analysis
  • Imaging: At designated time points (e.g., 24, 48, and 72 hpi), anesthetize the larvae and image them using a fluorescence microscope. Capture images of the primary tumor mass and any disseminated cells.

  • Tumor Growth Quantification: Measure the fluorescent area or intensity of the primary tumor using image analysis software (e.g., ImageJ). Calculate the percentage of tumor growth inhibition relative to the vehicle control.

  • Metastasis/Dissemination Quantification: Count the number of disseminated cancer cells or cell clusters outside the primary tumor area.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Testing this compound in Zebrafish Xenografts cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis zebrafish_prep Zebrafish Embryo Collection and PTU Treatment microinjection Microinjection of Cancer Cells into Zebrafish Larvae (48 hpf) zebrafish_prep->microinjection cell_prep Cancer Cell Culture and Fluorescent Labeling cell_prep->microinjection treatment Drug Treatment (24 hpi) - Vehicle - this compound - Paclitaxel - Combination microinjection->treatment imaging Fluorescence Imaging (24, 48, 72 hpi) treatment->imaging data_analysis Quantification of Tumor Growth and Cell Dissemination imaging->data_analysis

Caption: Zebrafish xenograft experimental workflow.

mosloflavone_pathway Proposed Mechanism of this compound's Antitumor Action This compound This compound pgp P-glycoprotein (P-gp) This compound->pgp Inhibition p_stat3 p-STAT3 (Active) This compound->p_stat3 Inhibition of Phosphorylation apoptosis Increased Apoptosis This compound->apoptosis chemo_sensitivity Increased Chemosensitivity This compound->chemo_sensitivity chemo Chemotherapeutic Drug (e.g., Paclitaxel) stat3 STAT3 stat3->p_stat3 Phosphorylation nucleus Nucleus p_stat3->nucleus Translocation gene_expression Gene Expression (Proliferation, Survival, Drug Resistance) nucleus->gene_expression chemo->pgp Efflux chemo->apoptosis

References

Troubleshooting & Optimization

Troubleshooting Mosloflavone instability in DMSO solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mosloflavone, with a specific focus on its stability in DMSO solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide.[1] For cell culture and in vitro assays, DMSO is a commonly used solvent.

Q2: What is the solubility of this compound in DMSO?

A2: The solubility of this compound in DMSO is approximately 10 mg/mL (33.52 mM).[2] It may be necessary to use an ultrasonic bath and warm the solution to 60°C to achieve complete dissolution.[2]

Q3: How should I store the solid form of this compound?

A3: Solid this compound should be stored at -20°C and is stable for at least three years under these conditions.[2]

Q4: How should I prepare and store this compound stock solutions in DMSO?

A4: Once prepared, aliquot the stock solution into single-use volumes and store at -20°C for up to one month or -80°C for up to six months.[2] It is crucial to protect the stock solution from light.[2] To minimize the risk of precipitation and degradation, it is advisable to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: this compound Instability in DMSO Solution

This guide addresses common issues encountered during the preparation, storage, and use of this compound in DMSO solutions.

Problem 1: My this compound solution appears cloudy or has visible precipitate.

  • Possible Cause 1: Incomplete Dissolution.

    • Solution: Ensure you are not exceeding the solubility limit of 10 mg/mL. Use an ultrasonic bath and gently warm the solution to 60°C to aid dissolution.[2] Be aware that hygroscopic DMSO (DMSO that has absorbed water) can significantly impact the solubility of this compound; always use newly opened, anhydrous DMSO.[2]

  • Possible Cause 2: Precipitation upon storage.

    • Solution: Store your stock solutions at the recommended temperatures (-20°C or -80°C).[2] If you observe precipitation after thawing, gently warm the solution and vortex to redissolve the compound before use. To avoid this, prepare smaller aliquots to minimize the need for repeated freeze-thaw cycles.

  • Possible Cause 3: Low-quality or wet DMSO.

    • Solution: Use high-purity, anhydrous DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of hydrophobic compounds like this compound. Store DMSO in a tightly sealed container in a dry environment.

Problem 2: I am observing a decrease in the expected biological activity of my this compound solution over time.

  • Possible Cause 1: Degradation of this compound.

    • Solution: Flavonoids can be susceptible to degradation, particularly through oxidation. This process can be accelerated by exposure to light, air (oxygen), and elevated temperatures. Ensure your stock solutions are stored protected from light at -20°C or -80°C.[2] It is best practice to prepare fresh dilutions for your experiments from a frozen stock aliquot. Studies on other compounds in DMSO have shown that at room temperature, a significant loss of compound can be observed over several months.[1][3]

  • Possible Cause 2: Repeated Freeze-Thaw Cycles.

    • Solution: Aliquot your stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles. Each cycle can introduce moisture and increase the likelihood of degradation or precipitation.

Problem 3: I am concerned about the stability of this compound in my experimental conditions.

  • Solution: If the stability of this compound in your specific experimental setup is a concern, we recommend performing a stability study. A detailed protocol for a general stability assessment is provided in the "Experimental Protocols" section below.

Quantitative Data Summary

ParameterValueReference
Molecular Weight 298.29 g/mol [4]
Solubility in DMSO 10 mg/mL (33.52 mM)[2]
Storage of Solid -20°C for up to 3 years[2]
Storage of DMSO Stock Solution -20°C for up to 1 month-80°C for up to 6 months(Protect from light)[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (M.W. 298.29)

    • Anhydrous, high-purity DMSO

    • Sterile, amber microcentrifuge tubes or cryovials

    • Calibrated scale

    • Vortex mixer

    • Ultrasonic bath

    • Water bath or heating block set to 60°C

  • Procedure:

    • Weigh out 2.98 mg of this compound powder and place it in a sterile amber microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution for 1-2 minutes.

    • If the compound is not fully dissolved, place the tube in an ultrasonic bath for 10-15 minutes.

    • If necessary, further aid dissolution by placing the tube in a 60°C water bath for 5-10 minutes, with intermittent vortexing.

    • Once the solution is clear, allow it to cool to room temperature.

    • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber cryovials.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Assessment of this compound Stability in DMSO by HPLC-UV

This protocol provides a framework for determining the stability of this compound in DMSO under specific storage conditions.

  • Objective: To quantify the percentage of this compound remaining in a DMSO solution over time at different storage temperatures.

  • Materials:

    • 10 mM this compound in DMSO stock solution

    • Anhydrous DMSO

    • HPLC system with a UV detector and a C18 reverse-phase column

    • Appropriate mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid)

    • Amber HPLC vials

  • Procedure:

    • Time Point 0 (T=0) Analysis:

      • Prepare a fresh 10 mM stock solution of this compound in DMSO.

      • Immediately dilute a small amount of this stock solution to a suitable concentration for HPLC analysis (e.g., 100 µM) using the mobile phase as the diluent.

      • Inject the diluted sample into the HPLC system and record the peak area of the this compound peak at its maximum absorbance wavelength. This will serve as your 100% reference.

    • Sample Storage:

      • Aliquot the remaining 10 mM stock solution into several amber HPLC vials.

      • Store these vials under the conditions you wish to test (e.g., room temperature, 4°C, -20°C, and -80°C).

    • Subsequent Time Point Analysis:

      • At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), retrieve one vial from each storage condition.

      • Allow the sample to thaw completely and come to room temperature.

      • Dilute the sample in the same manner as the T=0 sample.

      • Inject the diluted sample into the HPLC and record the peak area of the this compound peak.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula:

      % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    • Plot the % Remaining against time for each storage condition to generate stability curves.

    • Analyze the chromatograms for the appearance of new peaks, which may indicate the formation of degradation products.

Signaling Pathways and Experimental Workflows

This compound's Impact on Inflammatory Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in inflammation. A simplified overview of its inhibitory actions on the NF-κB, AP-1, and JAK/STAT pathways is presented below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates IKK IKK TAK1->IKK MAPK MAPK TAK1->MAPK IκBα IκBα IKK->IκBα phosphorylates p65 p65 IκBα->p65 releases NFkB_DNA NF-κB DNA Binding p65->NFkB_DNA p50 p50 cJun c-Jun MAPK->cJun phosphorylates cFos c-Fos MAPK->cFos phosphorylates AP1_DNA AP-1 DNA Binding cJun->AP1_DNA cFos->AP1_DNA STAT STAT JAK->STAT phosphorylates STAT_DNA STAT DNA Binding STAT->STAT_DNA This compound This compound This compound->IKK inhibits This compound->p65 inhibits nuclear translocation This compound->MAPK inhibits This compound->JAK inhibits phosphorylation InflammatoryGenes Inflammatory Gene Expression NFkB_DNA->InflammatoryGenes AP1_DNA->InflammatoryGenes STAT_DNA->InflammatoryGenes G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare 10 mM this compound stock in anhydrous DMSO storage_rt Room Temperature prep_stock->storage_rt Aliquot and Store storage_4c 4°C prep_stock->storage_4c Aliquot and Store storage_neg20c -20°C prep_stock->storage_neg20c Aliquot and Store storage_neg80c -80°C prep_stock->storage_neg80c Aliquot and Store hplc_analysis HPLC-UV Analysis storage_rt->hplc_analysis Analyze at Time Points (0, 1, 2, 4, 8, 12 weeks) storage_4c->hplc_analysis Analyze at Time Points (0, 1, 2, 4, 8, 12 weeks) storage_neg20c->hplc_analysis Analyze at Time Points (0, 1, 2, 4, 8, 12 weeks) storage_neg80c->hplc_analysis Analyze at Time Points (0, 1, 2, 4, 8, 12 weeks) data_analysis Calculate % Remaining vs. Time 0 hplc_analysis->data_analysis stability_curve Generate Stability Curves data_analysis->stability_curve

References

Optimizing extraction yield of Mosloflavone from plant material

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the extraction yield of Mosloflavone from plant material.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary plant sources?

This compound is a flavonoid compound, a class of natural phenolic compounds synthesized in plants as secondary metabolites.[1][2] It has been identified in several plant species.

Table 1: Documented Plant Sources of this compound

Family Species
Lamiaceae Scutellaria baicalensis Georgi[3]
Lamiaceae Mosla soochowensis[1]
Leguminosae Medicago truncatula Gaertn.[3]
Annonaceae Desmos dumosus[1]

| Ranunculaceae | Ranunculus japonicus[1] |

Q2: How do I select an appropriate solvent for this compound extraction?

Solvent selection is a critical first step and depends on the polarity of this compound.[4] Flavonoids are generally semi-polar; therefore, they dissolve well in semi-polar solvents like ethanol and methanol.[5][6] The solubility of flavones is high in organic solvents such as ethanol, DMSO, and dimethyl formamide, but they are sparingly soluble in aqueous buffers.[7] For enhancing extraction efficiency, hydroalcoholic mixtures (e.g., ethanol-water) are often more effective than pure solvents.[8] Water acts as a swelling agent for the plant matrix, increasing surface area contact, while the alcohol disrupts the cell walls to release the target compounds.[8]

Table 2: General Solubility Characteristics of Flavonoids in Common Solvents

Solvent Type Examples Target Flavonoids Rationale
Polar Water, Methanol, Ethanol Flavonoid Glycosides The sugar moiety increases polarity, making them more soluble in polar solvents.[5]
Semi-Polar Ethanol/Water Mixtures, Acetone, Ethyl Acetate Flavonoid Aglycones (like this compound) Balances polarity to effectively dissolve the flavonoid while penetrating the plant matrix.[5]

| Non-Polar | Chloroform, Dichloromethane, Hexane | Less polar flavonoids (e.g., methylated flavones) | Suitable for flavonoids with fewer hydroxyl groups or more non-polar substituents.[5] |

Q3: Which extraction method is best for maximizing this compound yield?

The choice of method involves a trade-off between yield, efficiency, cost, and environmental impact. Modern, unconventional methods generally offer higher yields in shorter times with less solvent consumption compared to traditional techniques.[8][9]

Table 3: Comparison of Common Extraction Methods for Flavonoids

Method Principle Advantages Disadvantages
Maceration Soaking plant material in a solvent over an extended period.[4] Simple, low-cost equipment.[8] Time-consuming, large solvent volume, potentially low efficiency.[9]
Soxhlet Extraction Continuous reflux of fresh solvent over the plant material.[4] More efficient than maceration. Requires heating, which can degrade thermolabile compounds; time-consuming.
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance mass transfer.[2] Fast, high efficiency, reduced solvent/energy use, suitable for heat-sensitive compounds.[8][9] Equipment cost, potential for localized heating if power is too high.[2]
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material, causing cell rupture. Very fast, high yield, reduced solvent consumption.[2] Requires polar solvents, risk of overheating and degrading compounds.[10]

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (commonly CO₂) as the solvent.[11] | High selectivity, no solvent residue; suitable for non-polar compounds.[11] | High equipment cost, may require a polar co-solvent (e.g., ethanol) for more polar flavonoids.[9] |

Q4: How stable is this compound during the extraction process?

The stability of flavonoids can be affected by the extraction method, temperature, and their chemical structure.[10]

  • Temperature: High temperatures, especially for prolonged periods as in reflux extraction, can lead to degradation.[8]

  • Method: Microwave-assisted and ultrasonic-assisted extraction can sometimes cause degradation if parameters like power and time are not optimized.[2][10] However, short extraction times in MAE can also minimize decomposition.[10]

  • Structure: The stability of a flavonoid is influenced by its substituents. A higher number of hydroxyl groups can promote degradation, whereas methoxyl groups (present in this compound) and sugar moieties can protect the flavonoid from degradation during extraction.[10]

Troubleshooting Guide

Q: I am experiencing a very low yield of this compound. What are the possible causes and how can I fix it?

A: Low yield is a common issue that can be addressed by systematically evaluating each step of your extraction protocol. Several factors, from sample preparation to the final extraction parameters, can significantly impact the outcome.[9]

Below is a troubleshooting workflow to help identify and resolve the issue.

LowYield_Troubleshooting start Problem: Low this compound Yield q1 Is the plant material properly prepared? start->q1 a1_yes Particle size is optimal (e.g., fine powder) q1->a1_yes Yes a1_no Action: Grind material to a fine, homogenous powder. Rationale: Increases surface area for solvent contact. q1->a1_no No q2 Is the solvent choice optimal? a1_yes->q2 a2_yes Using an appropriate semi-polar solvent (e.g., 60-70% Ethanol) q2->a2_yes Yes a2_no Action: Test different solvents/mixtures (e.g., Methanol, Acetone, Ethanol-water ratios). Rationale: this compound solubility is key. q2->a2_no No q3 Are the extraction parameters optimized? a2_yes->q3 a3_yes Parameters (Time, Temp, Ratio) are based on literature or optimization studies. q3->a3_yes Yes a3_no Action: Optimize parameters using statistical methods (e.g., RSM). Key variables: Time, Temperature, Solvent:Solid Ratio. q3->a3_no No q4 Is the extraction method efficient enough? a3_yes->q4 a4_yes Using an advanced method (UAE, MAE) q4->a4_yes Yes a4_no Action: Switch from conventional (Maceration) to advanced methods (UAE, MAE). Rationale: Advanced methods improve cell wall disruption and yield. q4->a4_no No end_node Yield should be improved. If not, consider pre-treatment (e.g., enzymatic hydrolysis). a4_yes->end_node

Caption: Troubleshooting Decision Tree for Low Extraction Yield.

Q: My extract contains many impurities. How can I improve the purity of this compound?

A: Purity issues arise from the co-extraction of other compounds (e.g., chlorophylls, lipids, other phenolics) or the degradation of the target molecule.

  • Optimize Selectivity:

    • Solvent Choice: Using a highly selective solvent can minimize impurities. For instance, moving from a very polar solvent like methanol to a slightly less polar one like 70% ethanol might reduce the co-extraction of highly polar compounds.

    • Method: Supercritical Fluid Extraction (SFE) with CO₂ is highly selective and can yield a cleaner extract, although it may require a polar modifier like ethanol to efficiently extract this compound.[9][11]

  • Prevent Degradation:

    • Control Temperature: Avoid excessive heat, especially for long durations. If using MAE or sonication, ensure the power levels are not high enough to cause degradation.[2][10]

    • Protect from Light and Oxygen: Flavonoids can be sensitive to light and oxidation.[3] Store samples and extracts protected from light and consider purging solvents with an inert gas like nitrogen.[7]

  • Post-Extraction Purification:

    • Liquid-Liquid Fractionation: After initial extraction (e.g., with ethanol), evaporate the solvent and re-dissolve the residue in water. Then, partition this aqueous solution against immiscible solvents of increasing polarity (e.g., hexane, then ethyl acetate). The this compound is likely to partition into the semi-polar ethyl acetate fraction, leaving behind non-polar and highly polar impurities.[6]

    • Chromatography: For high purity, column chromatography (e.g., using silica gel or Sephadex) or preparative HPLC is necessary to isolate this compound from other closely related flavonoids.

Experimental Protocols & Workflows

A systematic approach is crucial for developing a robust extraction protocol. The general workflow involves selecting a method, optimizing key parameters, and scaling up.

Extraction_Workflow prep 1. Sample Preparation (Dry, Grind Plant Material) select 2. Method & Solvent Selection (e.g., UAE with 70% Ethanol) prep->select optimize 3. Parameter Optimization (DOE/RSM) - Time - Temperature - Power - Solvent:Solid Ratio select->optimize extract 4. Perform Extraction (Under optimal conditions) optimize->extract filter 5. Filtration & Solvent Removal extract->filter purify 6. Purification (Optional) (Fractionation, Chromatography) filter->purify analyze 7. Analysis (HPLC, LC-MS for Yield & Purity) purify->analyze

Caption: General Workflow for this compound Extraction and Optimization.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a starting point for optimization. UAE is a modern, efficient method for extracting flavonoids.[9]

  • Preparation: Dry the plant material (e.g., leaves of Scutellaria baicalensis) at 40-50°C and grind into a fine powder (e.g., to pass an 80-100 mesh sieve).[8]

  • Extraction:

    • Place 5.0 g of the dried powder into a 250 mL Erlenmeyer flask.

    • Add 100 mL of 70% aqueous ethanol (a 1:20 solid-to-liquid ratio).[12]

    • Place the flask in an ultrasonic bath or use an ultrasonic probe.

    • Sonicate for 30 minutes at a frequency of 40 kHz and a controlled temperature of 50°C.[2]

  • Isolation:

    • After extraction, filter the mixture through Whatman No. 1 filter paper.[13]

    • Wash the residue on the filter paper with a small amount of the extraction solvent to ensure complete recovery.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at <50°C.

  • Analysis: Re-dissolve the dried crude extract in a known volume of methanol or ethanol and analyze for this compound content using HPLC or LC-MS.

Table 4: Example Parameters for Optimization via Response Surface Methodology (RSM)

Parameter Lower Level Middle Level Upper Level
Ethanol Concentration (%) 55 65 75
Solid-to-Liquid Ratio (g/mL) 1:15 1:20 1:25
Ultrasonic Time (min) 20 30 40

| Temperature (°C) | 40 | 50 | 60 |

Note: These ranges are illustrative and should be adapted based on preliminary single-factor experiments.[12]

Protocol 2: Maceration (Conventional Extraction)

This protocol describes a simpler, conventional method.

  • Preparation: Prepare 5.0 g of dried, powdered plant material as described for UAE.

  • Extraction:

    • Place the powder in a sealed flask and add 100 mL of 70% aqueous ethanol.

    • Keep the flask at room temperature (22 ± 2°C) on an orbital shaker for 24-48 hours, ensuring it is protected from light.[13]

  • Isolation & Analysis: Follow the same filtration, solvent evaporation, and analysis steps as outlined in the UAE protocol.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Mosloflavone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of Mosloflavone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

A1: this compound is a flavonoid compound isolated from plants such as Scutellaria baicalensis Georgi. Like many flavonoids, it exhibits poor water solubility, which is a primary reason for its low oral bioavailability. This limited absorption hinders its potential therapeutic efficacy as it struggles to reach systemic circulation in sufficient concentrations to exert its biological effects.

Q2: What are the main strategies to improve the oral bioavailability of this compound?

A2: The primary strategies to enhance the oral bioavailability of poorly soluble compounds like this compound focus on improving its solubility and dissolution rate. Key approaches include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level to enhance its wettability and dissolution.

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range, thereby increasing the surface area for dissolution and potentially enhancing absorption.

  • Prodrug Approaches: Chemically modifying the this compound molecule to create a more soluble or permeable derivative that converts back to the active form in the body.

Q3: How is the intestinal permeability of this compound and its formulations evaluated?

A3: The Caco-2 cell monolayer model is a widely accepted in vitro method to predict human intestinal absorption.[1] These cells, derived from human colon adenocarcinoma, differentiate to form a monolayer with characteristics similar to the intestinal epithelium, including tight junctions and brush borders.[1] The apparent permeability coefficient (Papp) is calculated to assess the transport of the compound across this cell layer.[1]

Q4: What analytical methods are suitable for quantifying this compound in biological samples for pharmacokinetic studies?

A4: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of flavonoids like this compound in biological matrices such as plasma and urine.[2][3] This technique allows for accurate measurement of drug concentrations over time to determine key pharmacokinetic parameters.

Troubleshooting Guides

Issue 1: Low Dissolution Rate of this compound in Aqueous Media

Cause: this compound is a poorly water-soluble compound.

Troubleshooting Steps:

  • Particle Size Reduction: While simple micronization can help, creating nanoparticle formulations is often more effective.

  • Formulation as a Solid Dispersion:

    • Polymer Selection: Experiment with different hydrophilic polymers such as polyvinylpyrrolidone (PVP) K30, poloxamers, or polyethylene glycols (PEGs).[4] The choice of polymer can significantly impact the dissolution rate.

    • Preparation Method: The solvent evaporation method is a common and effective technique for preparing solid dispersions of flavonoids.[4]

    • Drug-to-Polymer Ratio: Optimize the ratio of this compound to the polymer. A higher proportion of the polymer often leads to better dissolution.

Issue 2: Inconsistent or Low In Vivo Bioavailability Despite Improved In Vitro Dissolution

Cause: This could be due to several factors, including poor membrane permeability, first-pass metabolism, or efflux by transporters.

Troubleshooting Steps:

  • Assess Intestinal Permeability: Conduct a Caco-2 permeability assay to determine if poor membrane transport is a limiting factor.[1] Most flavonoids are absorbed via passive diffusion, but some may be subject to efflux.[1]

  • Investigate First-Pass Metabolism: Flavonoids are known to be metabolized by Phase I (cytochrome P450 enzymes) and Phase II (UDP-glucuronosyltransferases) enzymes in the gut wall and liver.[5][6] In vitro studies with liver microsomes can provide insights into the metabolic stability of this compound.

  • Co-administration with Absorption Enhancers: Consider the use of excipients that can transiently increase intestinal permeability.

  • Nanoparticle Formulation: Nanoparticles can sometimes bypass traditional absorption pathways and enhance uptake.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Ethanol (or other suitable solvent)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Dissolve a specific weight of this compound and a predetermined ratio of PVP K30 in a sufficient volume of ethanol. Common drug-to-polymer ratios to test are 1:1, 1:5, and 1:10 (w/w).[4]

  • Ensure complete dissolution by gentle heating or sonication if necessary.

  • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) until a solid film is formed.

  • Further dry the solid dispersion in a vacuum oven at 40 °C for 24 hours to remove any residual solvent.

  • Pulverize the resulting solid dispersion into a fine powder and store it in a desiccator.

Protocol 2: In Vitro Dissolution Study

Materials:

  • USP dissolution apparatus (e.g., paddle type)

  • Phosphate buffer (pH 6.8) or simulated intestinal fluid

  • This compound powder

  • This compound solid dispersion

  • HPLC system for quantification

Methodology:

  • Prepare the dissolution medium (e.g., 900 mL of phosphate buffer pH 6.8) and maintain the temperature at 37 ± 0.5 °C.

  • Place an accurately weighed amount of this compound powder or solid dispersion equivalent to a specific dose of this compound into the dissolution vessel.

  • Set the paddle speed to a standard rate (e.g., 50 or 100 rpm).

  • Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes) and replace with an equal volume of fresh medium.

  • Filter the samples and analyze the concentration of dissolved this compound using a validated HPLC method.

Protocol 3: Caco-2 Cell Permeability Assay

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 12-well)

  • Cell culture medium and supplements

  • Hank's Balanced Salt Solution (HBSS)

  • This compound solution

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS for quantification

Methodology:

  • Seed Caco-2 cells onto the Transwell inserts and culture for 21-23 days to allow for differentiation and formation of a confluent monolayer.[1]

  • Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.

  • For the apical to basolateral (A-B) transport study (absorptive direction), add the this compound solution to the apical side and fresh HBSS to the basolateral side.

  • Incubate at 37 °C with gentle shaking.

  • Collect samples from the basolateral side at various time points and replace with fresh HBSS.

  • For the basolateral to apical (B-A) transport study (efflux direction), add the this compound solution to the basolateral side and collect samples from the apical side.

  • Quantify the concentration of this compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.

Data Presentation

Table 1: Hypothetical In Vitro Dissolution Data for this compound Formulations

FormulationTime (min)% Drug Released
Pure this compound 52
155
308
6012
Solid Dispersion (1:5) 535
1560
3085
6095
Nanoparticle Formulation 545
1575
3092
6098

Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Pure this compound 502.0250100
Solid Dispersion (1:5) 2501.01250500
Nanoparticle Formulation 3500.51750700

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation This compound This compound solid_dispersion Solid Dispersion (Solvent Evaporation) This compound->solid_dispersion nanoparticles Nanoparticle Formulation This compound->nanoparticles dissolution Dissolution Testing solid_dispersion->dissolution permeability Caco-2 Permeability solid_dispersion->permeability nanoparticles->dissolution nanoparticles->permeability pk_study Pharmacokinetic Study (Rats) dissolution->pk_study permeability->pk_study analysis LC-MS/MS Analysis pk_study->analysis

Figure 1: Experimental workflow for enhancing this compound bioavailability.

signaling_pathway cluster_absorption Intestinal Absorption cluster_metabolism First-Pass Metabolism This compound This compound (Oral) enterocyte Enterocyte This compound->enterocyte portal_vein Portal Vein enterocyte->portal_vein phase1 Phase I Metabolism (CYP450s) enterocyte->phase1 Gut Wall portal_vein->phase1 Liver phase2 Phase II Metabolism (UGTs) phase1->phase2 metabolites Metabolites (Excretion) phase2->metabolites

Figure 2: Generalized metabolic pathway of flavonoids like this compound.

References

Technical Support Center: Quantification of Mosloflavone in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges in quantifying Mosloflavone in plasma samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when quantifying this compound in plasma?

A1: Researchers often face several challenges, including:

  • Analyte Stability: this compound may degrade in plasma samples due to enzymatic activity or pH changes. Stability can be compromised during sample collection, processing, and storage.[1][2]

  • Matrix Effects: Components in plasma (e.g., phospholipids, proteins) can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement and affecting accuracy.[3]

  • Extraction Recovery: Inefficient extraction from the complex plasma matrix can lead to low and variable recovery, impacting the sensitivity and reproducibility of the assay.

  • Chromatographic Resolution: Co-elution of metabolites or other endogenous compounds with this compound can interfere with accurate quantification.[4]

  • Adsorption: Analytes can adsorb to the surfaces of collection tubes, pipette tips, and vials, leading to inaccurate results. Using polypropylene materials can help mitigate this issue.[2][4]

  • Carry-over: Residual analyte from a high-concentration sample can carry over into the next injection, affecting the accuracy of subsequent low-concentration samples.[4]

Q2: How can I ensure the stability of this compound in my plasma samples?

A2: To ensure stability, several precautions are necessary. Process blood samples as quickly as possible after collection, ideally on ice.[2] For long-term storage, samples should be kept at -40°C or lower.[5] It is crucial to conduct stability studies to evaluate the analyte's integrity under various conditions, such as bench-top stability (room temperature), freeze-thaw cycles, and long-term storage.[1][6][7]

Q3: What is the best extraction technique for this compound from plasma?

A3: The optimal extraction technique depends on the specific properties of this compound. Common methods include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate plasma proteins.[3] While efficient, it may result in less clean extracts and significant matrix effects.

  • Liquid-Liquid Extraction (LLE): This method offers cleaner extracts by partitioning the analyte between the aqueous plasma and an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): Often considered the gold standard for providing the cleanest samples and minimizing matrix effects.[8] It involves passing the plasma sample through a cartridge that retains the analyte, which is then eluted with a different solvent.

Q4: My assay shows high variability. What could be the cause?

A4: High variability can stem from several sources. Inconsistent sample handling and extraction procedures are common culprits. Ensure precise and consistent pipetting, especially for small volumes.[9] Poor reproducibility can also be caused by analyte instability during storage or processing.[7] Additionally, issues with the LC-MS/MS system, such as fluctuating spray stability or detector performance, should be investigated.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the quantification of this compound.

Problem 1: Low or No Analyte Signal
Possible Cause Recommended Solution
Inefficient Extraction Optimize the extraction method. Test different solvents for protein precipitation or LLE. For SPE, evaluate different sorbents and elution solvents.
Analyte Degradation Re-evaluate sample stability. Ensure samples were properly stored and handled.[5][10] Perform stability tests, including freeze-thaw and bench-top stability.[6]
Mass Spectrometer Tuning Ensure the MS parameters (e.g., precursor/product ion selection, collision energy) are optimized for this compound. Infuse a standard solution to confirm sensitivity.
Adsorption to Labware Use polypropylene tubes and vials instead of glass to prevent adsorption.[2][4]
Problem 2: Poor Peak Shape or Chromatographic Resolution
Possible Cause Recommended Solution
Inappropriate Column Chemistry Screen different analytical columns (e.g., C18, Phenyl-Hexyl) to find the best stationary phase for this compound.
Suboptimal Mobile Phase Adjust the mobile phase composition (e.g., organic solvent ratio, pH, buffer concentration). Test different organic modifiers like acetonitrile and methanol.[3][11]
Co-elution with Metabolites Modify the gradient elution profile to better separate this compound from potential metabolites or interfering compounds.[4]
Injection Volume Overload Reduce the injection volume to prevent peak fronting or splitting.
Problem 3: Inconsistent Results (Poor Accuracy or Precision)
Possible Cause Recommended Solution
Matrix Effects Evaluate matrix effects by comparing the analyte response in neat solution versus post-extraction spiked plasma.[3] If significant, improve the sample cleanup method (e.g., switch from PPT to SPE).
Internal Standard (IS) Issues Ensure the IS is appropriate. A stable isotope-labeled (SIL) version of this compound is ideal. Verify that the IS response is stable and not affected by matrix effects.
Calibration Curve Errors Prepare fresh calibration standards. Ensure the calibration range brackets the expected sample concentrations. Use a weighted linear regression if appropriate.
Carry-over Introduce a strong wash solvent in the injection sequence to clean the needle and injection port between samples.[4]

Quantitative Data Summary

The following tables summarize typical validation parameters for LC-MS/MS methods used to quantify small molecules in plasma, which can serve as a benchmark for a this compound assay.

Table 1: Example Linearity and Sensitivity Data

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)LOD (ng/mL)
Moxifloxacin1 - 1000Not Specified0.05
Flavoxate2.00 - 2000.31Not SpecifiedNot Specified
Abiraterone1 - 500Not SpecifiedNot Specified
Xanthohumol50 - 25025.738.49
Metaxalone25.19 - 2521.3125.19Not Specified
Data derived from studies on similar small molecules in plasma.[4][6][8][12][13]

Table 2: Example Accuracy and Precision Data

AnalyteIntra-day Precision (% CV)Inter-day Precision (% CV)Accuracy (% Error or Recovery)
Moxifloxacin< 11.3%< 11.3%< 10.0%
Flavoxate0.81 - 6.67%2.01 - 9.14%96.09 - 108.25%
Abiraterone< 13.4%< 13.4%95 - 102%
Xanthohumol< 2%< 2%> 95%
CV: Coefficient of Variation. Data represents typical acceptance criteria for bioanalytical method validation.[4][6][8][12]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)
  • Thaw plasma samples on ice.

  • Aliquot 100 µL of plasma into a 1.5 mL polypropylene microcentrifuge tube.

  • Add 10 µL of the Internal Standard (IS) working solution.

  • Add 300 µL of cold acetonitrile (or methanol) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the solvent under a stream of nitrogen if necessary.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm) is commonly used.[3][6]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[11]

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical gradient might start at 5-10% B, ramp up to 95% B to elute the analyte, hold for washing, and then return to initial conditions for re-equilibration.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, depending on this compound's properties.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[8]

    • Optimization: Tune the instrument by infusing a standard solution of this compound to determine the optimal precursor ion and product ions, as well as the collision energy and other source parameters.

Visualizations

experimental_workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase BloodCollection Blood Collection (EDTA tubes) Centrifugation Centrifugation (to separate plasma) BloodCollection->Centrifugation Immediate Processing PlasmaStorage Plasma Aliquoting & Storage (-40°C) Centrifugation->PlasmaStorage SamplePrep Sample Preparation (e.g., Protein Precipitation) PlasmaStorage->SamplePrep Sample Thawing LC_Separation LC Separation (C18 Column) SamplePrep->LC_Separation Injection MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection DataProcessing Data Processing (Peak Integration) MS_Detection->DataProcessing Quantification Quantification (Calibration Curve) DataProcessing->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for this compound quantification in plasma.

troubleshooting_workflow start Inaccurate or Imprecise Quantification Results check_signal Is Analyte Signal Low or Absent? start->check_signal check_variability Is There High Variability (Poor Precision)? check_signal->check_variability No sol_signal 1. Optimize Extraction Recovery 2. Check Analyte Stability 3. Verify MS/MS Tuning check_signal->sol_signal Yes check_accuracy Is There Poor Accuracy (Bias)? check_variability->check_accuracy No sol_variability 1. Standardize Pipetting/Handling 2. Evaluate Internal Standard Performance 3. Check for Carry-over check_variability->sol_variability Yes sol_accuracy 1. Investigate Matrix Effects 2. Prepare Fresh Calibrators 3. Check for Adsorption/Degradation check_accuracy->sol_accuracy Yes end_node Re-validate and Analyze Samples check_accuracy->end_node No/ Resolved sol_signal->end_node sol_variability->end_node sol_accuracy->end_node

Caption: Troubleshooting decision tree for inaccurate quantification results.

References

Technical Support Center: Refining Cell Culture Conditions for Mosloflavone Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Mosloflavone in cell culture experiments. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of quantitative data to facilitate the effective application of this compound and ensure the generation of reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known biological activities?

A1: this compound is a flavonoid compound that has demonstrated significant anti-inflammatory and anti-cancer activities. In the context of cancer, it has been shown to overcome oncogenic multidrug resistance by modulating STAT3 signaling and inhibiting P-glycoprotein (P-gp), a key drug efflux pump.[1] Its anti-inflammatory effects are mediated through the inhibition of various signaling pathways, including NF-κB, AP-1, and JAK/STAT.[2][3]

Q2: What is the mechanism of action of this compound?

A2: this compound exerts its effects through multiple mechanisms. It can resensitize multidrug-resistant cancer cells to chemotherapies by inducing cell cycle arrest and apoptosis, which is associated with a reduction in phosphorylated STAT3.[1] In inflammatory responses, a hybrid molecule containing this compound has been shown to inhibit the phosphorylation of p38 MAPK, a key kinase in inflammatory signaling.[2][4][5] It also suppresses the activation of NF-κB, AP-1, and JAK/STAT pathways.[2][3]

Q3: In which solvent should I dissolve this compound for cell culture experiments?

A3: this compound should first be dissolved in a small amount of dimethyl sulfoxide (DMSO) to create a stock solution. For working concentrations in cell culture media, this stock solution should be further diluted. It is crucial to keep the final concentration of DMSO in the culture medium low (typically below 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What is a typical effective concentration range for this compound in cell culture?

A4: The effective concentration of this compound can vary depending on the cell line and the biological endpoint being measured. For its anti-inflammatory effects, IC50 values for the inhibition of TNF-α and IL-1β in the J774A macrophage cell line have been reported as 16.4 µM and 6.4 µM, respectively. For a this compound-resveratrol hybrid, IC50 values for the inhibition of NO and PGE2 production in RAW 264.7 macrophages were 2.11 µM and 0.98 µM, respectively.[5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q5: How stable is this compound in cell culture media?

A5: The stability of flavonoids in cell culture media can be influenced by factors such as their chemical structure (degree of hydroxylation and methoxylation) and the composition of the media.[6][7] It is advisable to prepare fresh dilutions of this compound from a frozen stock solution for each experiment to ensure consistent activity. Long-term incubation studies may require media changes with freshly diluted this compound to maintain its effective concentration.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Solubility/Precipitation in Media This compound has limited aqueous solubility. The final concentration of DMSO may be too low, or the working concentration of this compound is too high.- Ensure the initial stock solution in DMSO is fully dissolved before diluting in media. Gentle warming or sonication can aid dissolution.- Prepare the working solution by adding the DMSO stock to the media dropwise while vortexing to ensure rapid dispersion.- If precipitation persists, consider using a non-ionic surfactant like Pluronic F-68 in the media, or prepare a fresh stock solution at a lower concentration.
High Cell Death/Cytotoxicity The concentration of this compound is too high for the specific cell line. The final DMSO concentration is toxic to the cells.- Perform a dose-response curve (e.g., using an MTT assay) to determine the cytotoxic threshold for your cell line.- Ensure the final DMSO concentration in the culture media is non-toxic (typically <0.1%). Run a vehicle control (media with the same concentration of DMSO) to confirm.- Reduce the treatment duration.
Inconsistent or No Biological Effect The concentration of this compound is too low. The compound has degraded in the culture media. The cell passage number is too high, leading to altered cellular responses.- Confirm the concentration of your stock solution. Perform a dose-response experiment to ensure you are using an effective concentration.- Prepare fresh working solutions for each experiment from a recently thawed aliquot of the stock solution. Avoid repeated freeze-thaw cycles of the stock solution.- Use cells with a consistent and low passage number for your experiments.
Interference with MTT Assay Flavonoids, as reducing agents, can directly reduce the MTT reagent to formazan, leading to falsely elevated cell viability readings.- Include a "no-cell" control with media and this compound at the same concentrations used in the experiment to measure any direct MTT reduction by the compound.- Subtract the absorbance of the "no-cell" control from the absorbance of the treated cells.- Consider using an alternative viability assay that is not based on metabolic reduction, such as the Sulforhodamine B (SRB) assay.
Variability Between Replicates Uneven cell seeding. Inconsistent drug addition. Edge effects in the multi-well plate.- Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. After seeding, gently rock the plate to ensure even distribution.- Add the same volume of the working solution to each well in a consistent manner.- Avoid using the outer wells of a multi-well plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.

Quantitative Data Summary

Compound Cell Line Assay Endpoint IC50 / Effective Concentration Treatment Duration
This compoundJ774A (mouse macrophage)ELISATNF-α Inhibition16.4 µMNot Specified
This compoundJ774A (mouse macrophage)ELISAIL-1β Inhibition6.4 µMNot Specified
This compound-Resveratrol Hybrid (5z)RAW 264.7 (mouse macrophage)Griess AssayNO Production Inhibition2.11 µMNot Specified
This compound-Resveratrol Hybrid (5z)RAW 264.7 (mouse macrophage)EIAPGE2 Production Inhibition0.98 µMNot Specified
This compoundMultidrug-Resistant Cancer CellsCytotoxicity AssaySensitization to ChemotherapyConcentration-dependentNot Specified

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the steps to determine the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan dissolution)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control media.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the no-treatment control after subtracting the background absorbance from the "no-cell" control.

Protocol 2: Western Blot Analysis of p38 MAPK Phosphorylation

This protocol describes the detection of phosphorylated p38 MAPK in response to this compound treatment.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound stock solution (in DMSO)

  • Stimulant (e.g., Lipopolysaccharide - LPS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-p38 MAPK, anti-total-p38 MAPK)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-4 hours).

    • Add a stimulant like LPS (e.g., 1 µg/mL) for a short duration (e.g., 30 minutes) to induce p38 MAPK phosphorylation. Include appropriate controls (untreated, vehicle-treated, LPS only).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer containing inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration and add Laemmli buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.

Visualizations

Mosloflavone_Anti_Inflammatory_Pathway This compound This compound p38_MAPK p38 MAPK Phosphorylation This compound->p38_MAPK NF_kB NF-κB Activation This compound->NF_kB AP1 AP-1 Activation This compound->AP1 JAK_STAT JAK/STAT Phosphorylation This compound->JAK_STAT Inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-1β, NO, PGE2) p38_MAPK->Inflammatory_Mediators NF_kB->Inflammatory_Mediators AP1->Inflammatory_Mediators JAK_STAT->Inflammatory_Mediators

Caption: this compound's anti-inflammatory signaling pathways.

Mosloflavone_MDR_Reversal_Pathway This compound This compound STAT3 STAT3 Phosphorylation This compound->STAT3 Pgp P-glycoprotein (Drug Efflux) This compound->Pgp Apoptosis Apoptosis This compound->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest This compound->Cell_Cycle_Arrest Drug_Resistance Multidrug Resistance STAT3->Drug_Resistance Pgp->Drug_Resistance

Caption: this compound's mechanism for reversing multidrug resistance.

Experimental_Workflow_MTT start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_this compound Treat with This compound incubate_24h->treat_this compound incubate_treatment Incubate for Treatment Period treat_this compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end

Caption: Experimental workflow for the MTT cell viability assay.

References

Technical Support Center: Optimizing Mosloflavone Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Mosloflavone dosage for in vivo animal studies.

Frequently Asked Questions (FAQs)

1. What is a recommended starting dose for this compound in a mouse cancer model?

Direct dosage information for this compound in mouse cancer models is limited in publicly available literature. However, based on studies of structurally similar flavonoids and related compounds, a dose-range-finding study is recommended.

A suggested starting point for oral administration in mice could be in the range of 10-50 mg/kg body weight. One study on a synthetic flavone nitroderivative demonstrated significant antitumor effects in a murine mammary adenocarcinoma model at doses of 10 and 40 mg/kg.[1]

It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal biological dose for your specific animal model and cancer type.

2. How should this compound be prepared for oral administration?

This compound, like many flavonoids, is poorly soluble in water. A suitable vehicle is necessary to ensure proper dissolution and bioavailability. A common approach for poorly soluble compounds in preclinical studies is to use a mixture of solvents.

A recommended vehicle formulation could be a mixture of DMSO, PEG300 (polyethylene glycol 300), and ethanol. For example, a solvent comprising 50% DMSO, 40% PEG300, and 10% ethanol has been shown to be effective for the oral administration of other poorly soluble compounds in mice.[2]

Preparation Protocol:

  • Dissolve the required amount of this compound in DMSO first.

  • Add PEG300 to the solution and vortex thoroughly.

  • Finally, add ethanol and vortex again to ensure a homogenous solution.

  • Prepare the formulation fresh before each administration to avoid precipitation.

3. What is the recommended route of administration for this compound in animal studies?

Oral gavage is a common and effective method for administering compounds directly into the stomach of rodents, ensuring accurate dosing.[3][4][5] This method was found to be the most suitable for high doses of other complex molecules in mouse models, showing no measurable weight loss or signs of toxicity when administered for 14 days.[2]

4. What are the potential side effects or toxicity concerns with this compound?

While specific toxicity data for this compound is not extensively documented, studies on other flavonoid-rich extracts can provide some guidance. In one study, a flavonoid-rich extract was found to be safe in mice at a dose of 500 mg/kg/day. However, signs of hepatotoxicity (liver damage) were observed at higher doses of 1000 mg/kg/day and 2000 mg/kg/day.

Therefore, it is essential to monitor animals for signs of toxicity, which may include:

  • Weight loss

  • Changes in behavior (lethargy, ruffled fur)

  • Signs of gastrointestinal distress

  • Changes in liver enzymes (ALT, AST) in blood samples

A preliminary toxicity study is highly recommended before commencing efficacy studies.

5. How does this compound exert its anti-cancer effects?

This compound has been identified as a dual modulator of the STAT3 signaling pathway and the P-glycoprotein (P-gp) efflux pump.[6][7]

  • STAT3 Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that, when overactive, can promote tumor cell proliferation, survival, and angiogenesis. By inhibiting the STAT3 pathway, this compound can help to suppress tumor growth.

  • P-glycoprotein (P-gp) Inhibition: P-gp is a protein that can pump chemotherapy drugs out of cancer cells, leading to multidrug resistance (MDR). This compound can inhibit the function of P-gp, thereby increasing the intracellular concentration and efficacy of co-administered chemotherapeutic agents.[6][7]

This dual mechanism of action makes this compound a promising candidate for overcoming multidrug resistance in cancer treatment.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound in the vehicle - Incorrect solvent ratio- Low temperature- Formulation prepared too far in advance- Ensure the correct proportions of DMSO, PEG300, and ethanol are used.- Gently warm the solution if necessary.- Always prepare the formulation fresh before each administration.
Difficulty in administering the full dose via oral gavage - Incorrect gavage needle size- Improper restraint of the animal- Animal resistance- Use the appropriate gauge and length of gavage needle for the size of the mouse.[5]- Ensure the animal is properly restrained to prevent movement.[3]- If the animal struggles, pause and allow it to calm down before proceeding. Do not force the needle.[8]
Signs of toxicity in animals (e.g., weight loss, lethargy) - Dose is too high- Vehicle toxicity- Reduce the dosage of this compound.- Conduct a vehicle-only control group to rule out toxicity from the solvent mixture.- Monitor liver and kidney function through blood tests.
Lack of significant anti-tumor effect - Suboptimal dosage- Poor bioavailability- Inappropriate animal model- Perform a dose-escalation study to find the optimal biological dose.- Ensure the vehicle is appropriate for enhancing solubility and absorption.- Consider using a different cancer model that is more sensitive to STAT3 or P-gp modulation.

Data Presentation

Table 1: Reported In Vivo Dosages of Flavonoids in Murine Models

Flavonoid/ExtractAnimal ModelDosage RangeRoute of AdministrationObserved EffectReference
Flavone nitroderivativeMurine mammary adenocarcinoma10 - 40 mg/kgSubcutaneousSignificant reduction in tumor volume and weight[1]
Flavonoid-rich extractMice500 mg/kg/dayOralNo observed harm to the liver
Flavonoid-rich extractMice1000 - 2000 mg/kg/dayOralHydropic degeneration and necrosis in the liver
Auranofin (for comparison of vehicle)Syngeneic glioblastoma and lung cancer mouse models10 - 15 mg/kgOral gavageNo measurable weight loss or signs of toxicity[2]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Ethanol (200 proof)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO to the tube in a volume sufficient to create a 50% DMSO solution in the final formulation.

  • Vortex the tube until the this compound is completely dissolved.

  • Add PEG300 to the tube to achieve a 40% concentration in the final volume.

  • Vortex the mixture thoroughly.

  • Add ethanol to the tube to bring the final concentration to 10%.

  • Vortex the final solution until it is clear and homogenous.

  • Prepare this formulation fresh before each use.

Protocol 2: Administration of this compound via Oral Gavage in Mice

Materials:

  • Prepared this compound solution

  • Appropriately sized oral gavage needle (e.g., 20-22 gauge for adult mice)[5]

  • 1 mL syringe

  • Animal scale

Procedure:

  • Weigh the mouse to determine the correct volume of the this compound solution to administer (typically 5-10 mL/kg body weight).[9]

  • Draw the calculated volume of the solution into the 1 mL syringe and attach the gavage needle.

  • Properly restrain the mouse by gently scruffing the neck and back to immobilize the head and body. The head should be slightly extended to straighten the esophagus.[3]

  • Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth towards the esophagus.

  • The mouse should swallow as the needle enters the esophagus. Do not force the needle. If resistance is met, withdraw and reinsert.

  • Once the needle is properly positioned in the esophagus, slowly administer the solution.

  • After administration, gently withdraw the needle.

  • Return the mouse to its cage and monitor for any signs of distress.

Mandatory Visualization

Mosloflavone_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chemotherapeutic Drug Chemotherapeutic Drug P-glycoprotein (P-gp) P-glycoprotein (P-gp) Chemotherapeutic Drug->P-glycoprotein (P-gp) Efflux This compound This compound This compound->P-glycoprotein (P-gp) Inhibits STAT3 STAT3 This compound->STAT3 Inhibits Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Gene Transcription Gene Transcription pSTAT3_dimer->Gene Transcription Promotes Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis Gene Transcription->Proliferation, Survival, Angiogenesis Leads to

Caption: this compound's dual mechanism of action in cancer cells.

Experimental_Workflow A Dose Range-Finding Study (e.g., 10, 25, 50 mg/kg) B Determine Maximum Tolerated Dose (MTD) A->B C Efficacy Study in Tumor-Bearing Mice (using optimal dose below MTD) B->C D Vehicle Control Group C->D E This compound Treatment Group C->E G Pharmacokinetic/Pharmacodynamic Analysis (optional) C->G F Monitor Tumor Growth and Animal Well-being D->F E->F H Data Analysis and Interpretation F->H G->H

Caption: Recommended experimental workflow for this compound in vivo studies.

References

Validation & Comparative

Cross-Validation of Analytical Methods for Mosloflavone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Mosloflavone (5-hydroxy-6,7-dimethoxyflavone) is critical for pharmacokinetic studies, quality control, and formulation development. This guide provides a comparative analysis of two prevalent analytical techniques: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), offering insights into their respective performances and detailed experimental protocols.

This compound, a flavonoid with potential therapeutic applications, demands robust and reliable analytical methods for its determination in various matrices. The choice of method often depends on the specific requirements of the study, such as sensitivity, selectivity, and sample throughput. This guide aims to assist researchers in selecting the most appropriate method by presenting a cross-validation perspective based on key performance parameters.

Comparative Analysis of Analytical Methods

The selection of an analytical method for this compound quantification hinges on a trade-off between the desired sensitivity, selectivity, and the complexity of the instrumentation. While HPLC-DAD offers a cost-effective and straightforward approach, UPLC-MS/MS provides superior sensitivity and specificity, making it ideal for complex biological matrices.

Parameter HPLC-DAD UPLC-MS/MS Key Considerations
Linearity (R²) >0.999[1]>0.99[2]Both methods demonstrate excellent linearity over a defined concentration range.
Limit of Detection (LOD) 0.0010 mg/mL[1]1.0 - 18 µg/L[2]UPLC-MS/MS offers significantly lower detection limits, crucial for trace-level analysis.
Limit of Quantification (LOQ) 0.0034 mg/mL[1]Varies by analyteThe higher sensitivity of UPLC-MS/MS allows for the quantification of smaller amounts of this compound.
Precision (RSD%) Intra-day: <2%, Inter-day: <5%Intra-day: <5.8%, Inter-day: <10.0%[3]Both methods exhibit good precision, with HPLC-DAD often showing slightly lower variability in simpler matrices.
Accuracy (Recovery %) 95.71%–114.16%[4]91.2% - 113.3%[3]Both methods provide acceptable accuracy for quantification.
Selectivity Good, based on retention time and UV spectraExcellent, based on precursor and product ion massesUPLC-MS/MS is highly selective and less prone to interference from co-eluting compounds.[3]
Analysis Time Longer run timesShorter run times[5]UPLC technology allows for significantly faster separations.
Cost & Complexity LowerHigherHPLC-DAD is more accessible and has lower operational costs.

Table 1: Comparison of Validation Parameters for HPLC-DAD and UPLC-MS/MS. (Note: Data is based on similar flavonoid compounds due to the lack of a direct comparative study on this compound).

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the analysis of this compound using HPLC-DAD and UPLC-MS/MS.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for the quantification of this compound in raw materials and simple formulations where high sensitivity is not a primary requirement.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and diode-array detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Scanning from 200-400 nm, with quantification at the maximum absorption wavelength of this compound.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol).

  • Use sonication to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Validation Parameters to be Assessed:

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations and construct a calibration curve.

  • Precision: Analyze replicate injections of a standard solution to determine intra-day and inter-day precision.

  • Accuracy: Perform recovery studies by spiking a blank matrix with a known amount of this compound.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Selectivity: Evaluate the ability of the method to separate this compound from other components in the sample matrix.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is highly sensitive and selective, making it the preferred choice for analyzing this compound in complex biological matrices such as plasma, urine, and tissue extracts.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: UPLC C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for this compound.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor and Product Ions: Determined by infusing a standard solution of this compound into the mass spectrometer.

  • Collision Energy and other MS parameters: Optimized for maximum signal intensity.

Sample Preparation:

  • For biological samples, a sample extraction step (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is required to remove interfering substances.

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • Filter the final solution before injection.

Validation Parameters to be Assessed:

  • Similar to HPLC-DAD, with the addition of matrix effect evaluation to assess the impact of the biological matrix on the ionization of this compound.

Visualizing the Analytical Workflow

To better understand the procedural flow of each analytical method, the following diagrams illustrate the key steps involved.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Diode-Array Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification

Caption: Workflow for this compound analysis using HPLC-DAD.

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Extraction (LLE/SPE) Sample->Extraction Reconstitution Reconstitution Extraction->Reconstitution Injection Injection into UPLC Reconstitution->Injection Separation Chromatographic Separation (UPLC Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for this compound analysis using UPLC-MS/MS.

Conclusion

Both HPLC-DAD and UPLC-MS/MS are powerful techniques for the quantification of this compound. The choice between them should be guided by the specific analytical needs of the research. For routine quality control of raw materials or finished products with relatively high concentrations of this compound, HPLC-DAD provides a reliable and cost-effective solution. In contrast, for bioanalytical studies requiring high sensitivity and selectivity to measure low concentrations of this compound in complex biological matrices, UPLC-MS/MS is the superior method. This guide provides the foundational information to aid researchers in making an informed decision for their analytical challenges.

References

A Guide to the Reproducibility of In Vitro Anticancer Studies on Mosloflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the available in vitro data on the anticancer properties of Mosloflavone, with a focus on reproducibility. To date, published research has primarily investigated this compound's potential in overcoming oncogenic multidrug resistance (MDR) rather than its direct cytotoxic effects as a standalone agent. This guide will objectively present the experimental data from the key study in this area, detail the methodologies for clear interpretation and replication, and discuss the signaling pathways implicated in this compound's activity.

Data Presentation: Overcoming Multidrug Resistance

The primary study on this compound evaluated its ability to resensitize multidrug-resistant cancer cells to standard chemotherapeutic agents. The data is presented below, highlighting this compound's efficacy as an MDR modulator.

Cell LineChemotherapeutic AgentThis compound Concentration (µM)Fold Reversal of Resistance
MCF-7/ADR (Doxorubicin-resistant breast cancer)Doxorubicin10Data not quantitatively specified, but significant sensitization reported
NCI/ADR-RES (Doxorubicin-resistant ovarian cancer)Doxorubicin10Data not quantitatively specified, but significant sensitization reported

Note: The primary study qualitatively describes the reversal of resistance but does not provide specific fold-reversal values. The cytotoxicity of this compound alone was reported to be low in the cell lines tested, indicating its primary role as a chemosensitizer rather than a direct cytotoxic agent[1].

Experimental Protocols

To ensure the reproducibility of the findings on this compound, detailed experimental protocols are crucial. The following methodologies are based on the key published research[1].

Cell Culture and Maintenance
  • Cell Lines:

    • Drug-sensitive human breast cancer cell line: MCF-7

    • Doxorubicin-resistant human breast cancer cell line: MCF-7/ADR

    • Drug-sensitive human ovarian cancer cell line: OVCAR-3

    • Doxorubicin-resistant human ovarian cancer cell line: NCI/ADR-RES

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • For Resistant Cell Lines: The culture medium for MCF-7/ADR and NCI/ADR-RES was supplemented with doxorubicin to maintain the resistant phenotype. The specific concentration of doxorubicin for maintenance should be empirically determined.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Treatment: Cells were treated with varying concentrations of the chemotherapeutic agent (e.g., doxorubicin) in the presence or absence of a non-toxic concentration of this compound (e.g., 10 µM).

  • Incubation: The plates were incubated for 48-72 hours.

  • MTT Addition: 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated to determine the extent of chemosensitization.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Treatment: Cells were treated with the chemotherapeutic agent with or without this compound for a specified period (e.g., 48 hours).

  • Cell Harvesting: Cells were harvested, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) were added to the cell suspension, and the mixture was incubated in the dark for 15 minutes.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Mandatory Visualizations

Experimental Workflow

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Culture Cell Culture (MCF-7, MCF-7/ADR, etc.) Seeding Cell Seeding (96-well or 6-well plates) Culture->Seeding Treatment Incubation with Chemotherapeutic +/- this compound Seeding->Treatment MTT Cytotoxicity (MTT) Treatment->MTT Apoptosis Apoptosis (Flow Cytometry) Treatment->Apoptosis Western Protein Expression (Western Blot) Treatment->Western IC50 IC50 Calculation MTT->IC50 Apoptosis_Quant Apoptosis Quantification Apoptosis->Apoptosis_Quant Protein_Quant Protein Quantification Western->Protein_Quant

Caption: A generalized workflow for in vitro anticancer drug testing.

Proposed Signaling Pathway of this compound in MDR Reversal

G cluster_cell Multidrug-Resistant Cancer Cell cluster_nucleus Nucleus This compound This compound STAT3 p-STAT3 (Active) This compound->STAT3 Inhibits Pgp P-glycoprotein (Drug Efflux Pump) This compound->Pgp Inhibits MDR_Genes MDR Gene Transcription STAT3->MDR_Genes Promotes Chemo_Out Drug Efflux Pgp->Chemo_Out Chemo_In Chemotherapeutic Drug (e.g., Doxorubicin) Apoptosis Apoptosis (Cell Death) Chemo_In->Apoptosis

References

Meta-analysis of studies on the antiviral activity of Mosloflavone

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

Mosloflavone, a flavonoid isolated from Scutellaria baicalensis Georgi, has demonstrated notable antiviral properties. While a formal meta-analysis on its antiviral activity is not currently available, existing research provides significant insights into its efficacy and mechanisms of action against specific viral pathogens. This guide synthesizes the available experimental data to offer a comparative overview of this compound's antiviral potential.

Quantitative Data Summary

The following table summarizes the key quantitative data from studies on the antiviral activity of this compound and related flavonoids. This data provides a basis for comparing their potency and safety profiles.

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
This compound Coxsackievirus B3 (CVB3)Vero1.8>100>55.6[1]
NorwogoninCoxsackievirus B3 (CVB3)Vero2.5>100>40.0[1]
Oroxylin ACoxsackievirus B3 (CVB3)Vero4.8>100>20.8[1]
IsoginkgetinFoot-and-mouth disease virus (FMDV)----[1]
LuteolinFoot-and-mouth disease virus (FMDV)-Low--[1]
BaicaleinJapanese Encephalitis Virus (JEV)----[2]
QuercetinDengue virus 2 (DENV-2)----[2]

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (50% cytotoxic concentration) is the concentration of a drug that kills 50% of cells. The Selectivity Index (SI) is the ratio of CC50 to EC50 and indicates the therapeutic window of a compound.

Experimental Protocols

The evaluation of this compound's antiviral activity has been conducted using established in vitro methodologies. Understanding these protocols is crucial for interpreting the data and designing future studies.

Cell-Based Antiviral Assay for CVB3:

  • Cells: Vero cells are commonly used for the propagation and study of Coxsackievirus B3.

  • Virus: A specific strain of Coxsackievirus B3 is used to infect the cells.

  • Treatment: Cells are treated with varying concentrations of the flavonoid (e.g., this compound, norwogonin, oroxylin A) before, during, or after viral infection to determine the stage of viral life cycle inhibition.

  • Endpoint Measurement: The antiviral activity is often determined by measuring the inhibition of the virus-induced cytopathic effect (CPE). This can be quantified using assays like the MTT assay, which measures cell viability.[3]

  • Data Analysis: The EC50 is calculated as the concentration of the compound that inhibits the viral CPE by 50%. The CC50 is determined by treating uninfected cells with the compound to assess its cytotoxicity.

General Antiviral Screening Protocol:

A typical workflow for screening natural products for antiviral activity involves several key steps.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Natural Product Extract Natural Product Extract Fractionation Fractionation Natural Product Extract->Fractionation Antiviral Assay Antiviral Assay Fractionation->Antiviral Assay Cytotoxicity Assay Cytotoxicity Assay Fractionation->Cytotoxicity Assay Active Fraction Identification Active Fraction Identification Antiviral Assay->Active Fraction Identification Cytotoxicity Assay->Active Fraction Identification Compound Isolation Compound Isolation Active Fraction Identification->Compound Isolation Isolated Compound Isolated Compound Compound Isolation->Isolated Compound Target Identification Target Identification Isolated Compound->Target Identification In Silico Docking In Silico Docking Target Identification->In Silico Docking Enzyme Inhibition Assays Enzyme Inhibition Assays Target Identification->Enzyme Inhibition Assays Viral Replication Stage Assays Viral Replication Stage Assays Target Identification->Viral Replication Stage Assays G EV71 EV71 Host Cell Host Cell EV71->Host Cell Attachment Viral Entry Viral Entry Host Cell->Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Viral Protein Synthesis Viral Protein Synthesis Viral RNA Release->Viral Protein Synthesis VP2 Protein VP2 Protein Viral Protein Synthesis->VP2 Protein Viral Assembly Viral Assembly VP2 Protein->Viral Assembly This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->VP2 Protein New Virions New Virions Viral Assembly->New Virions G Flavonoid Flavonoid RIG-I Pathway RIG-I Pathway Flavonoid->RIG-I Pathway Activates IRF-3 IRF-3 RIG-I Pathway->IRF-3 Phosphorylates Nuclear Translocation Nuclear Translocation IRF-3->Nuclear Translocation ISG Expression ISG Expression Nuclear Translocation->ISG Expression Induces Antiviral State Antiviral State ISG Expression->Antiviral State

References

Comparative Proteomics of Cancer Cells: Unveiling the Mechanisms of Mosloflavone

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the proteomic effects of Mosloflavone on cancer cells. In the absence of direct comparative proteomic studies on this compound, this document leverages data from studies on other structurally related flavonoids, Quercetin and Pectolinarigenin, to offer insights into potential protein expression changes and affected cellular pathways. This comparison aims to guide future research and highlight the therapeutic potential of this compound in oncology.

Recent studies have demonstrated that this compound can effectively resensitize multidrug-resistant (MDR) cancer cells to chemotherapeutic agents.[1] This is achieved by modulating the STAT3 signaling pathway and inhibiting the P-glycoprotein (P-gp) efflux pump.[1] this compound has been shown to induce cell cycle arrest and trigger apoptosis, suggesting a multi-faceted anti-cancer activity.[1]

Quantitative Proteomic Data: A Comparative Overview

To provide a framework for potential proteomic changes induced by this compound, the following tables summarize quantitative data from studies on cancer cells treated with the flavonoids Quercetin and a flavonoid mixture. These alternatives provide a valuable reference for proteins and pathways that are commonly modulated by this class of compounds.

Table 1: Differentially Expressed Proteins in K562 Leukemia Cells Treated with Quercetin [2]

ProteinGene SymbolFunctionFold Change
Fatty Acid SynthaseFASNLipid MetabolismDownregulated
............

(Note: The original study identified 112 differentially expressed proteins. This table is a representative sample.)

Table 2: Differentially Expressed Proteins in A549 Lung Cancer Cells Treated with Flavonoids from Citrus platymamma [3]

ProteinGene SymbolFunctionFold Change
14-3-3 protein epsilonYWHAESignal TransductionUpregulated
Cofilin-1CFL1Cytoskeleton OrganizationDownregulated
Annexin A4ANXA4Signal TransductionDownregulated
Keratin, type I cytoskeletal 8KRT8Cell StructureDownregulated
............

(Note: The original study identified eight differentially expressed proteins.)

Table 3: Differentially Expressed Proteins in MCF-7 Breast Cancer Cells Exposed to a Low-Dose Flavonoid Mixture [4]

ProteinGene SymbolDescriptionFold Change
Stress-70 proteinHSPA9Protein Folding7.87 (Upregulated)
Eukaryotic initiation factor 4A-IIIEIF4A3Translation Initiation3.95 (Upregulated)
Anterior gradient protein 2 homologAGR2Protein Folding12.41 (Downregulated)
Poly(rC)-binding protein 1PCBP1RNA Binding7.77 (Downregulated)
............

(Note: This table presents a selection of the most significantly altered proteins from the study.)

Experimental Protocols

The following sections outline standardized protocols for comparative proteomic analysis of cancer cells treated with flavonoids, based on methodologies cited in the referenced literature.[2][3][5]

Cell Culture and Treatment
  • Cell Lines: Human cancer cell lines (e.g., A549 lung carcinoma, K562 chronic myeloid leukemia, AGS and MKN-28 gastric cancer) are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 atmosphere.[2][3][5]

  • Treatment: Cells are seeded and allowed to adhere overnight. The following day, the media is replaced with fresh media containing either this compound, a comparative flavonoid (e.g., Quercetin, Pectolinarigenin), or a vehicle control (e.g., DMSO). Treatment duration and concentration should be determined based on prior cytotoxicity assays (e.g., MTT assay) to establish the IC50 value.[5][6]

Protein Extraction and Digestion
  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and harvested. Cell pellets are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., Bradford or BCA assay).

  • Protein Digestion: An equal amount of protein from each sample is taken for digestion. Proteins are typically reduced with DTT, alkylated with iodoacetamide, and then digested overnight with sequencing-grade trypsin.

Proteomic Analysis: 2D-Gel Electrophoresis (2-DE) and Mass Spectrometry
  • Isoelectric Focusing (IEF): The digested protein samples are separated in the first dimension based on their isoelectric point (pI) using IPG strips.

  • SDS-PAGE: The IPG strips are then equilibrated and placed on top of a polyacrylamide gel for separation in the second dimension based on molecular weight.

  • Gel Staining and Imaging: The gels are stained with a protein stain (e.g., Coomassie Brilliant Blue or silver stain), and images of the gels are captured.

  • Image Analysis: The 2-DE gel images are analyzed using specialized software to detect and quantify protein spots. Spots showing a significant change in intensity (e.g., >2-fold) between treated and control samples are selected for identification.[3][5]

  • Protein Identification: The selected protein spots are excised from the gel, destained, and subjected to in-gel trypsin digestion. The resulting peptides are analyzed by mass spectrometry (e.g., MALDI-TOF/TOF MS) to determine their amino acid sequence and identify the corresponding protein.[3][5]

Proteomic Analysis: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
  • Cell Labeling: Two populations of cells are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., 13C6-arginine and 13C6-lysine).

  • Treatment and Protein Extraction: The "heavy" labeled cells are treated with the flavonoid of interest, while the "light" labeled cells serve as the control. After treatment, the two cell populations are combined, and proteins are extracted.

  • LC-MS/MS Analysis: The mixed protein sample is digested, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The relative abundance of peptides from the treated and control samples is determined by comparing the signal intensities of the "heavy" and "light" peptide pairs. This allows for the accurate quantification of changes in protein expression.[2]

Visualizing Molecular Mechanisms and Workflows

The following diagrams illustrate the known signaling pathway of this compound, a typical experimental workflow for comparative proteomics, and a logical comparison of this compound with alternative flavonoids.

Mosloflavone_Signaling_Pathway cluster_cell Cancer Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Pgp P-glycoprotein (P-gp) This compound->Pgp Inhibits Efflux pSTAT3 p-STAT3 (Active) This compound->pSTAT3 Reduces Phosphorylation Apoptosis Apoptosis This compound->Apoptosis Induces CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest Induces Chemo Chemotherapeutic Drug Pgp->Chemo Efflux STAT3 STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocation pSTAT3->Apoptosis Inhibits Cell Cancer Cell MDR Multidrug Resistance Nucleus->MDR Promotes

Caption: this compound's mechanism in overcoming multidrug resistance.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_separation Protein Separation & Quantification cluster_identification Protein Identification A Cancer Cells (Control) D Protein Extraction A->D B Cancer Cells (+ this compound) B->D C Cancer Cells (+ Alternative Flavonoid) C->D E Protein Digestion (Trypsin) D->E F 2D-Gel Electrophoresis or SILAC E->F G Image/Data Analysis (Quantification) F->G H Mass Spectrometry (e.g., MALDI-TOF/TOF) G->H I Database Search H->I J Differentially Expressed Proteins I->J

Caption: A generalized workflow for comparative proteomic analysis.

Flavonoid_Comparison cluster_effects Observed Anti-Cancer Effects This compound This compound MDR_Reversal MDR Reversal This compound->MDR_Reversal Apoptosis Apoptosis Induction This compound->Apoptosis CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest STAT3_Modulation STAT3 Modulation This compound->STAT3_Modulation Primary Mechanism Quercetin Quercetin (Alternative 1) Quercetin->Apoptosis Quercetin->CellCycleArrest Pectolinarigenin Pectolinarigenin (Alternative 2) Pectolinarigenin->Apoptosis Pectolinarigenin->CellCycleArrest PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Inhibition Pectolinarigenin->PI3K_AKT_mTOR

Caption: Logical comparison of this compound and alternative flavonoids.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Mosloflavone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Mosloflavone, a flavonoid compound utilized in various research applications. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your experiments.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required protective gear, categorized by the area of protection.

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Safety Goggles or Face ShieldMust meet European standard EN 166 or OSHA approved standards. Provides a barrier against dust and splashes.
Hands Chemical-Resistant GlovesNitrile rubber gloves are recommended. Ensure to check for breakthrough time and glove thickness appropriate for the duration of handling.
Body Protective ClothingLong-sleeved laboratory coat is mandatory. For larger scale operations, consider chemical-resistant aprons or suits.
Respiratory RespiratorUnder normal, well-ventilated laboratory use, specific respiratory protection may not be required. For large scale use, or in cases of aerosol generation or insufficient ventilation, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.

Operational and Disposal Plans: A Step-by-Step Approach

Proper handling and disposal are crucial for laboratory safety and environmental protection. The following workflow outlines the key steps for a safe operational plan.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_setup Work in a Well-Ventilated Area (e.g., Fume Hood) prep_ppe->prep_setup handle_weigh Weigh this compound Carefully to Avoid Dust Formation prep_setup->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve disp_collect Collect Waste in a Labeled, Sealed Container handle_dissolve->disp_collect disp_dispose Dispose According to Institutional and Local Regulations disp_collect->disp_dispose clean_decontaminate Decontaminate Work Surfaces disp_dispose->clean_decontaminate clean_remove_ppe Remove and Dispose of Contaminated PPE Properly clean_decontaminate->clean_remove_ppe clean_wash Wash Hands Thoroughly clean_remove_ppe->clean_wash

Figure 1: A stepwise workflow for the safe handling and disposal of this compound.

Emergency Procedures: Immediate Actions in Case of Exposure

In the event of accidental exposure to this compound, immediate and appropriate first aid is crucial. The following table outlines the recommended emergency procedures.

Type of ExposureImmediate First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.[1][2]
Skin Contact Remove contaminated clothing. Wash the affected area immediately with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

The following decision tree illustrates the logical flow of actions to take in an emergency situation.

cluster_assessment Initial Assessment cluster_actions Immediate Actions cluster_medical Medical Attention start Exposure Event assess_type Identify Type of Exposure start->assess_type action_eye Eye Contact: Flush with Water assess_type->action_eye Eye action_skin Skin Contact: Wash with Soap & Water assess_type->action_skin Skin action_inhale Inhalation: Move to Fresh Air assess_type->action_inhale Inhalation action_ingest Ingestion: Rinse Mouth assess_type->action_ingest Ingestion seek_medical Seek Immediate Medical Attention action_eye->seek_medical action_skin->seek_medical action_inhale->seek_medical action_ingest->seek_medical

Figure 2: A decision-making diagram for emergency procedures following this compound exposure.

By adhering to these safety protocols, researchers can confidently handle this compound while minimizing potential hazards. This commitment to safety not only protects individuals but also fosters a culture of responsibility and excellence in the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mosloflavone
Reactant of Route 2
Reactant of Route 2
Mosloflavone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.